n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
Description
The exact mass of the compound 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPGBMLOCYWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059676 | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-52-0 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtanilide EL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-chloro-3-hydroxy-2'-methoxy-2-naphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-Chloro-3-hydroxy-2-naphth-o-anisidide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN9R2FDM57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Characteristics
This compound, identified by the CAS Number 137-52-0, is a complex organic molecule with potential applications in pharmaceutical development.[1] Its key physicochemical parameters are summarized below.
| Property | Value | Source |
| CAS Number | 137-52-0 | [1] |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [2] |
| Molecular Weight | 327.76 g/mol | [2] |
| Appearance | Light gray to white uniform powder | ChemBK |
| Melting Point | 218 °C | ChemBK |
| Boiling Point (Predicted) | 446.3 °C | [2] |
| Density (Predicted) | 1.384 g/cm³ | [2] |
| Solubility | Difficult to dissolve in water and ethanol; soluble in alkali | ChemBK |
| pKa (Predicted) | 8.69 ± 0.40 | ChemBK |
| logP (Predicted) | 4.8 | [1] |
Synthesis Workflow
The synthesis of this compound typically involves the condensation of 3-hydroxy-2-naphthoic acid with 5-chloro-2-methoxyaniline. A general workflow for this synthesis is outlined below.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.
Solubility Determination (General Method)
A general protocol to determine the solubility of the compound in various solvents:
Protocol:
-
Sample Preparation: A known amount of this compound is weighed accurately.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol, alkali solution) is added to the sample in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Biological Significance and Potential Signaling Pathway
This compound is recognized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that are selective inhibitors of cyclooxygenase-2 (COX-2).[2] Selective COX-2 inhibitors are a class of drugs that reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.[3]
The general mechanism of action for a COX-2 inhibitor involves blocking the active site of the COX-2 enzyme, which prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.
Caption: Simplified signaling pathway of a selective COX-2 inhibitor.
This guide provides a foundational understanding of this compound for professionals in the field of drug development. The provided data and protocols can serve as a valuable resource for further research and application of this compound.
References
An In-depth Technical Guide to N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, including its molecular structure, weight, and relevant data for researchers and professionals in drug development.
Molecular Structure and Properties
This compound is a chemical compound with the IUPAC name N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide[1]. Its chemical formula is C18H14ClNO3[1][2]. This compound is noted for its use as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as an intermediate for organic pigments[2][3].
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C18H14ClNO3 | [1][2] |
| Molecular Weight | 327.76 g/mol | [3] |
| Monoisotopic Mass | 327.0662210 Da | [1] |
| CAS Number | 137-52-0 | [1][2] |
| Boiling Point | 446.3 °C (Predicted) | [3] |
| Density | 1.384 g/cm³ (Predicted) | [3] |
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound, generated using the DOT language.
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general production method has been described. This method involves the condensation of 2-hydroxy-3-naphthoic acid (often referred to as 2,3-acid) with 5-chloro-2-methoxyaniline[2].
A general procedure for a similar reaction, the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide, involves reacting the amine component with 3-hydroxy-2-naphthoyl chloride[4]. This suggests that a potential synthetic route for this compound could involve the acylation of 5-chloro-2-methoxyaniline with 3-hydroxy-2-naphthoyl chloride.
Further research into chemical synthesis databases and patented literature may provide more detailed and specific protocols for laboratory-scale and industrial production of this compound. Analytical methods would likely involve standard techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
References
- 1. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5'-chloro-3-hydroxy-2'-methoxy-2-naphthanilide [chembk.com]
- 3. This compound [myskinrecipes.com]
- 4. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in various chemical industries, including the manufacturing of azo dyes and pigments. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the preparation of two key precursors: 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline. These intermediates are then coupled through a condensation reaction to yield the final product.
Caption: Overall synthesis workflow for this compound.
Physicochemical Data
The following table summarizes key physicochemical properties of the starting materials and the final product.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | White to yellowish crystalline solid |
| 3-hydroxy-2-naphthoic acid | 92-70-6 | C₁₁H₈O₃ | 188.18 | Yellowish crystalline powder |
| 4-chloro-1-methoxy-2-nitrobenzene | 89-21-4 | C₇H₆ClNO₃ | 187.58 | Yellow crystalline solid |
| 5-chloro-2-methoxyaniline | 95-03-4 | C₇H₈ClNO | 157.60 | White to off-white crystalline solid |
| This compound | 137-52-0 | C₁₈H₁₄ClNO₃ | 327.76 | Light-colored powder |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursors and the final product.
Synthesis of 3-hydroxy-2-naphthoic acid via Kolbe-Schmitt Reaction
The synthesis of 3-hydroxy-2-naphthoic acid is achieved through the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction.[1]
Experimental Protocol:
-
Formation of Sodium 2-Naphthoxide: In a suitable pressure reactor, 2-naphthol is reacted with an equimolar amount of sodium hydroxide in an aqueous solution. The water is then removed by heating under vacuum to obtain dry sodium 2-naphthoxide.
-
Carboxylation: The dry sodium 2-naphthoxide is heated to 120-140°C under a carbon dioxide atmosphere at a pressure of 5-7 atm. The reaction is maintained for several hours until the carboxylation is complete.
-
Work-up and Isolation: The reaction mixture is cooled and dissolved in water. The solution is then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2-3. The precipitated 3-hydroxy-2-naphthoic acid is collected by filtration, washed with cold water to remove any inorganic salts, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a product with high purity.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (crude) | >95% |
| Purity (recryst.) | >99% |
| Melting Point | 222-225 °C |
Synthesis of 5-chloro-2-methoxyaniline
This precursor is synthesized by the reduction of 4-chloro-1-methoxy-2-nitrobenzene.
Experimental Protocol:
-
Reaction Setup: A mixture of 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent), iron trichloride (catalytic amount), and activated carbon in methanol is heated to reflux.
-
Reduction: Hydrazine hydrate is added dropwise to the refluxing mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux. After the addition is complete, the mixture is stirred at reflux for an additional 16 hours.
-
Work-up and Isolation: The reaction mixture is filtered to remove the catalyst and activated carbon. The filtrate is concentrated under reduced pressure to remove the methanol. The resulting residue is washed with petroleum ether to remove non-polar impurities.
-
Purification: The crude 5-chloro-2-methoxyaniline is obtained as a solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product. A reported yield for this reaction is 98%.[2]
Quantitative Data:
| Parameter | Value |
| Yield | 98%[2] |
| Purity | >98% |
| Melting Point | 83-85 °C |
| ¹H NMR (CDCl₃) | δ 6.67-6.65 (m, 3H), 3.81 (s, 3H)[2] |
Synthesis of this compound
The final product is synthesized through the condensation of 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline.
Experimental Protocol:
-
Reaction Setup: A mixture of 3-hydroxy-2-naphthoic acid (1 equivalent) and 5-chloro-2-methoxyaniline (1 equivalent) is suspended in a high-boiling point inert solvent such as xylene or toluene.
-
Condensation: A condensing agent, such as phosphorus trichloride (0.4 equivalents) or thionyl chloride (1.1 equivalents), is added dropwise to the stirred suspension at room temperature. After the addition, the reaction mixture is heated to reflux (typically 110-140°C) for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with the solvent used for the reaction (xylene or toluene) and then with a low-boiling point organic solvent like hexane to remove residual solvent and non-polar impurities. The crude product is then washed with a dilute aqueous solution of sodium bicarbonate to remove any unreacted 3-hydroxy-2-naphthoic acid, followed by washing with water until the filtrate is neutral.
-
Purification: The crude this compound is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as chlorobenzene or a mixture of ethanol and water to obtain a product of high purity.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity | >99% |
| Melting Point | 248-250 °C |
Safety Considerations
-
Phosphorus trichloride and thionyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Xylene and toluene are flammable and have associated health risks upon inhalation or skin contact. Adequate ventilation and proper handling procedures are necessary.
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood.
-
Standard laboratory safety practices should be followed throughout all experimental procedures.
This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Presumed Mechanisms of Action of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the biological activities of various naphthamide derivatives. However, specific research delineating the precise mechanisms of action for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide derivatives is limited. This guide, therefore, presents plausible mechanisms of action based on the established activities of structurally related compounds and the known use of the parent molecule as a chemical intermediate. The experimental protocols and signaling pathways described are based on standard methodologies used to investigate these inferred biological activities.
Core Compound and Its Derivatives
The core structure, this compound, serves as a significant scaffold in medicinal chemistry. Its derivatives are molecules where this core structure is modified, for instance, by the addition of further functional groups, to enhance or alter its biological activity. While specific data for these derivatives is sparse, the parent compound is noted as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] This provides a strong basis for the primary hypothesized mechanism of action.
Hypothesized Mechanisms of Action
Based on the activities of structurally analogous compounds, two primary mechanisms of action are proposed for this compound derivatives: anti-inflammatory action via Cyclooxygenase-2 (COX-2) inhibition and anticancer activity through the inhibition of key oncogenic kinases and induction of apoptosis.
Anti-inflammatory Activity: Selective COX-2 Inhibition
The structural framework of this compound is suggested to support enhanced binding affinity to the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in mediating inflammation and pain by converting arachidonic acid to prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Proposed Signaling Pathway for COX-2 Inhibition:
Caption: Proposed inhibitory action of this compound derivatives on the COX-2 pathway.
Anticancer Potential
Structurally related 2-naphthamide derivatives have demonstrated potential as anticancer agents by targeting key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, compounds with a similar 5-chloro-2-methoxyphenyl moiety have been shown to induce cell cycle arrest and apoptosis.
Proposed Anticancer Mechanisms:
-
DHFR Inhibition: DHFR is crucial for the synthesis of nucleotides, and its inhibition can halt cancer cell proliferation.
-
VEGFR-2 Inhibition: VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
-
Induction of Apoptosis: These derivatives may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.
Proposed Signaling Pathway for Anticancer Activity (VEGFR-2 Inhibition):
Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Quantitative Data Summary
A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, MIC values) for this compound derivatives. The tables below are templates that would be used to present such data once it becomes available through future research.
Table 1: Template for COX-2 Inhibition Data
| Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound X | - | - | - |
| Compound Y | - | - | - |
| Celecoxib (Control) | - | - | - |
Table 2: Template for Anticancer Activity Data
| Derivative | Cell Line | IC₅₀ (µM) | Target(s) |
|---|---|---|---|
| Compound A | MCF-7 | - | DHFR, VEGFR-2 |
| Compound B | HepG2 | - | Apoptosis Induction |
| Doxorubicin (Control) | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to elucidate the mechanisms of action of these derivatives.
COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of the derivatives against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate (e.g., TMPD) by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme.
-
Procedure:
-
The derivatives are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The chromogenic substrate is added, and the change in absorbance is monitored over time using a microplate reader.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effects of the derivatives on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media.
-
Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the derivatives for 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values are determined from the dose-response curves.
VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of the derivatives on VEGFR-2 kinase activity.
Methodology:
-
Assay Principle: An in vitro kinase assay, often using a luminescence-based or fluorescence-based method, is employed. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.
-
Procedure:
-
Recombinant human VEGFR-2 is incubated with the derivatives at various concentrations.
-
A specific substrate peptide and ATP are added to initiate the kinase reaction.
-
After incubation, a detection reagent is added that stops the reaction and measures the remaining ATP.
-
-
Data Analysis: The luminescent or fluorescent signal is measured, and the percentage of kinase inhibition is calculated. IC₅₀ values are then determined.
General Experimental Workflow:
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel therapeutic derivatives.
Conclusion and Future Directions
While direct evidence remains to be established, the available information on structurally related compounds strongly suggests that this compound derivatives are promising candidates for development as both anti-inflammatory and anticancer agents. Their potential dual mechanism of action warrants further investigation.
Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Such studies will be crucial to confirm the hypothesized mechanisms of action, establish a clear structure-activity relationship, and identify lead compounds for further preclinical and clinical development.
References
Solubility profile of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] Understanding the solubility of this compound is critical for its handling, formulation, and biological activity assessment.
Physicochemical Properties
This compound (CAS No: 137-52-0) is an organic compound with the molecular formula C₁₈H₁₄ClNO₃ and a molecular weight of 327.76 g/mol .[2][3] It typically appears as a white or brown powder and has a melting point of approximately 218°C.
Solubility Data
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure and information on related naphthol compounds, a general solubility profile can be established. The compound is known to be difficult to dissolve in water and ethanol but is soluble in alkaline solutions.[4] Naphthol derivatives, in general, exhibit good solubility in various organic solvents.[5][6]
A structurally similar compound, 3-hydroxy-4'-methoxy-2-naphthanilide, has a reported aqueous solubility of 1.5 µg/mL at pH 7.4, which can be used as an estimation for the target compound's solubility in aqueous media.[7]
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent | Quantitative Solubility (g/L) | Qualitative Solubility |
| Aqueous | Water (neutral pH) | ~0.0015 (estimated) | Very Poorly Soluble |
| Alkaline Solution (e.g., NaOH) | Data not available | Soluble | |
| Polar Protic | Ethanol | Data not available | Poorly Soluble |
| Methanol | Data not available | Likely Soluble | |
| Isopropanol | Data not available | Likely Soluble | |
| Polar Aprotic | Tetrahydrofuran (THF) | Data not available | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | Data not available | Likely Soluble | |
| Non-Polar | Chloroform | Data not available | Likely Soluble |
| Dichloromethane | Data not available | Likely Soluble |
Note: "Likely Soluble" is inferred from the general solubility of naphthol compounds.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol describes a standardized procedure for determining the thermodynamic solubility of a compound like this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[8][9][10][11]
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium is reached.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any undissolved particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[8]
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Naphthols | Naphthols ASG |Napthols ASLC | Naphthol ASITR | [vipulorganics.com]
- 6. study.com [study.com]
- 7. 3-Hydroxy-4'-methoxy-2-naphthanilide | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. scielo.br [scielo.br]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Unveiling the Biological Potential of the N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide scaffold is a promising chemical entity with potential applications in medicinal chemistry. While specific biological activity data for this exact molecule is limited in publicly available literature, extensive research on structurally related 3-hydroxy-2-naphthamide derivatives has revealed a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide consolidates the existing knowledge on these derivatives to provide a comprehensive overview of the potential of this chemical scaffold.
Anticancer Activity of 3-Hydroxy-2-naphthamide Derivatives
Several studies have demonstrated the cytotoxic effects of 3-hydroxy-2-naphthamide derivatives against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 3-hydroxy-2-naphthamide derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5b | C26 (Colon Carcinoma) | 3.59 | [1][2][3] |
| HepG2 (Hepatocellular Carcinoma) | 8.38 | [1][2][3] | |
| MCF7 (Breast Adenocarcinoma) | 7.12 | [1][2][3] | |
| 8b | C26 (Colon Carcinoma) | 2.97 | [1][2][3] |
| HepG2 (Hepatocellular Carcinoma) | 7.12 | [1][2][3] | |
| MCF7 (Breast Adenocarcinoma) | 6.85 | [1][2][3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: VEGFR-2 Inhibition
The anti-angiogenic and anticancer effects of some 3-hydroxy-2-naphthamide derivatives are attributed to their ability to inhibit the VEGFR-2 signaling pathway. This pathway is critical for endothelial cell proliferation, migration, and survival, which are essential processes for tumor angiogenesis.
Caption: VEGFR-2 Signaling Pathway and its Inhibition.
Antimicrobial Activity of 3-Hydroxy-2-naphthamide Derivatives
Derivatives of the 3-hydroxy-2-naphthamide scaffold have also been investigated for their antimicrobial properties against a range of bacterial strains. Some of these compounds are thought to exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of a 3-hydroxy-2-naphthamide derivative against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 8b | Escherichia coli | 16 | [1][2][3] |
| Streptococcus faecalis | 16 | [1][2][3] | |
| Salmonella enterica | 16 | [1][2][3] | |
| MSSA (Methicillin-sensitive S. aureus) | 8 | [1][2][3] | |
| MRSA (Methicillin-resistant S. aureus) | 16 | [1][2][3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds is typically determined using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: The test compounds are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control (broth with inoculum and no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Biological Screening
The general workflow for screening compounds for biological activity involves a series of steps from initial high-throughput screening to more detailed mechanistic studies.
Caption: General Workflow for Biological Screening of Compounds.
Anti-inflammatory Activity of 3-Hydroxy-2-naphthamide Derivatives
Experimental Protocol: COX-2 Inhibition Assay (In Vitro)
A common method to assess the COX-2 inhibitory potential of a compound is through an in vitro enzyme assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 specific inhibitor (e.g., Celecoxib) as a positive control
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagent (e.g., a fluorometric probe that reacts with the product of the COX-2 reaction)
-
96-well microtiter plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: The COX-2 enzyme, arachidonic acid, and test compounds are prepared in the assay buffer.
-
Reaction Setup: The test compound at various concentrations is pre-incubated with the COX-2 enzyme in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to each well.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Detection: The detection reagent is added, and the fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined.
Conclusion
The this compound scaffold serves as a promising foundation for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the demonstrated anticancer, antimicrobial, and potential anti-inflammatory activities of its derivatives highlight the significant potential of this chemical class. Further research, including the synthesis and comprehensive biological evaluation of this compound and its close analogs, is warranted to fully elucidate its therapeutic utility and mechanism of action. This in-depth guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this versatile scaffold.
References
In-depth Technical Guide: N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals December 24, 2025
Abstract
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a synthetic compound belonging to the salicylanilide class of molecules. While direct therapeutic applications of this specific compound are not extensively documented in publicly available literature, its structural analogs, particularly niclosamide and other salicylanilide derivatives, have garnered significant attention for their potential in oncology and anti-inflammatory applications. This guide synthesizes the available data on this compound and its analogs to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and the experimental methodologies used for its evaluation. The primary focus will be on its role as a potential anti-cancer agent through the modulation of critical signaling pathways and as an anti-inflammatory agent via COX-2 inhibition.
Introduction and Chemical Profile
This compound is an organic compound with the chemical formula C18H14ClNO3 and a molecular weight of 327.76 g/mol . It is structurally characterized by a naphthamide group linked to a substituted phenyl ring. This compound is classified as a salicylanilide, a class of compounds known for a wide range of biological activities, including anthelmintic, antibacterial, and antifungal properties. More recently, salicylanilides have been investigated for their potential in treating various human diseases, most notably cancer.
The primary documented application of this compound is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on the development of selective COX-2 inhibitors.[1] Its structural features are believed to facilitate enhanced binding affinity to the COX-2 enzyme, which could lead to improved therapeutic efficacy and reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.
Potential Therapeutic Applications
Based on the activities of its structural analogs, the therapeutic potential of this compound can be extrapolated to two main areas: oncology and inflammatory diseases.
Anticancer Activity
The most promising therapeutic application for salicylanilide derivatives is in oncology. The FDA-approved anthelmintic drug niclosamide, a chlorinated salicylanilide, and its analogs have demonstrated potent anticancer activity against a variety of cancers including ovarian, prostate, breast, and colon cancer.[2][3] The anticancer effects are attributed to the modulation of multiple critical signaling pathways that are often dysregulated in cancer.
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[4] Niclosamide has been shown to inhibit this pathway by inducing the degradation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6).[3][5][6] This prevents the phosphorylation of LRP6, leading to the suppression of Wnt3A-induced β-catenin accumulation.[3][5][6] The subsequent decrease in nuclear β-catenin leads to the downregulation of target genes that promote tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Role of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in the Development of Selective COX-2 Inhibitors: A Technical Whitepaper
For Immediate Release
Fremont, CA – December 24, 2025 – In the ongoing quest for safer and more effective anti-inflammatory therapeutics, the strategic design of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of medicinal chemistry. This technical guide delves into the core attributes of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a pivotal molecular scaffold, elucidating its significance as a key intermediate and pharmacophore in the synthesis of potent and selective COX-2 inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-inflammatory drug discovery.
Introduction: The Imperative for COX-2 Selectivity
Inflammation is a complex biological response mediated by a cascade of signaling pathways, central to which are the cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. While COX-1 is constitutively expressed and plays a crucial role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes. However, the non-selective inhibition of both isoforms by traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects. This has propelled the development of selective COX-2 inhibitors, which offer a more targeted anti-inflammatory effect with a potentially improved safety profile. The molecular architecture of this compound presents a promising foundation for the design of such selective agents.[1]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [2] |
| Molecular Weight | 327.76 g/mol | [1] |
| CAS Number | 137-52-0 | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | 446.3 °C (Predicted) | [1] |
| Density | 1.384±0.06 g/cm³ (Predicted) | [1] |
| XLogP3 | 4.8 | [2] |
Role as a Pharmacophore and Synthetic Intermediate
While direct quantitative data on the COX-2 inhibitory activity of this compound is not extensively documented in publicly available literature, its recurring identification as a "key intermediate" suggests its primary value lies in its structural attributes, which are amenable to the synthesis of more potent and selective derivatives.[1] The inherent structure of this molecule embodies key features of a pharmacophore suitable for targeting the COX-2 active site.
The structure of this compound suggests that it is well-suited for enhanced binding affinity to the COX-2 enzyme, which could lead to improved therapeutic efficacy and reduced gastrointestinal side effects in its derivatives.[1] Preliminary investigations into related 3-hydroxy-2-naphthanilide derivatives have indicated potential anti-inflammatory properties.[3]
To understand its potential, a comparative analysis with a known selective COX-2 inhibitor, Celecoxib, is instructive.
| Structural Feature | This compound | Celecoxib |
| Scaffold | 3-hydroxy-2-naphthamide | Diaryl pyrazole |
| Key Aromatic Systems | Naphthalene ring system and a substituted phenyl ring | Two phenyl rings attached to a central pyrazole ring |
| Potential for H-bonding | Hydroxyl (-OH) and amide (-NHCO-) groups | Sulfonamide (-SO₂NH₂) group |
| Hydrophobic Moieties | Naphthalene and chlorophenyl groups | Phenyl and tolyl groups |
| Key Substituents | Chloro and methoxy groups on the phenyl ring | Sulfonamide and trifluoromethyl groups |
The presence of a bulky naphthalene ring and a substituted phenyl ring in this compound provides a structural framework that can be further functionalized to achieve high-affinity binding within the larger, more accommodating active site of COX-2, a key differentiator from the more constricted active site of COX-1.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be extrapolated from established methods for analogous compounds. The core of this synthesis is the amidation of 3-hydroxy-2-naphthoic acid with 5-chloro-2-methoxyaniline.
Caption: Proposed synthesis of the target compound.
Methodology:
-
Activation of Carboxylic Acid: 3-hydroxy-2-naphthoic acid is dissolved in an inert solvent such as chlorobenzene. A coupling agent, for instance, phosphorus trichloride (PCl₃), is added to activate the carboxylic acid, likely forming an acyl chloride intermediate in situ.
-
Amide Bond Formation: 5-chloro-2-methoxyaniline is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux to drive the condensation reaction to completion.
-
Work-up and Purification: Upon cooling, the reaction mixture is typically neutralized. The crude product precipitates and is collected by filtration, washed, and can be further purified by recrystallization to yield the final product, this compound.
General Protocol for In Vitro COX-2 Inhibition Assay
To evaluate the COX-2 inhibitory potential of derivatives synthesized from this compound, a standard in vitro assay can be employed. A common method is the fluorometric or colorimetric detection of prostaglandin production.
References
Naphthol AS-CA: A Comprehensive Technical Guide to its Role as an Azoic Coupling Component in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol AS-CA, with the chemical name 5'-Chloro-2'-methoxy-3-hydroxy-2-naphthanilide, is a key organic compound utilized primarily as an azoic coupling component in the synthesis of a variety of dyes and pigments. Its molecular structure, characterized by a naphthalene ring system with hydroxyl, amide, chloro, and methoxy functional groups, makes it a versatile precursor for producing colors with good fastness properties. This technical guide provides an in-depth overview of the physicochemical properties of Naphthol AS-CA, detailed experimental protocols for its use in azoic dye synthesis, and data on the resulting dye characteristics.
Physicochemical Properties of Naphthol AS-CA
A thorough understanding of the physical and chemical properties of Naphthol AS-CA is essential for its effective application in dye synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5'-Chloro-2'-methoxy-3-hydroxy-2-naphthanilide | [1] |
| Synonyms | C.I. Azoic Coupling Component 34, N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | [1] |
| CAS Number | 137-52-0 | [2] |
| C.I. Number | 37531 | [2] |
| Chemical Formula | C₁₈H₁₄ClNO₃ | [2] |
| Molecular Weight | 327.77 g/mol | [1] |
| Appearance | Light beige or light grey to white homogeneous powder | [1][2] |
| Melting Point | ≥210 °C | [2] |
| Purity | ≥98% | [2] |
| Solubility | Insoluble in water; Soluble in alkaline solutions and organic solvents like pyridine. |
Azoic Dye Synthesis Utilizing Naphthol AS-CA
The synthesis of azoic dyes is a two-stage process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with a coupling component, in this case, Naphthol AS-CA.[3] The resulting azo compound contains the characteristic -N=N- chromophore, which is responsible for its color.
General Synthesis Pathway
The overall reaction can be visualized as a two-step process. First, a primary aromatic amine is converted to a diazonium salt. This is then reacted with Naphthol AS-CA to produce the final azoic dye.
Caption: General workflow for azoic dye synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of an azoic dye using Naphthol AS-CA as the coupling component. A specific example is the synthesis of Pigment Red 269.
Protocol 1: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide
This protocol outlines the formation of the diazonium salt from the corresponding aromatic amine.
Materials:
-
N-(3-amino-4-methoxyphenyl)benzamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, create a suspension of 0.01 mol of N-(3-amino-4-methoxyphenyl)benzamide in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-water bath with continuous, vigorous stirring.
-
In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite (a slight excess) in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 10-15 minutes. The temperature of the reaction mixture must be maintained below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Naphthol AS-CA to Synthesize Pigment Red 269
This protocol details the coupling of the freshly prepared diazonium salt with Naphthol AS-CA to yield the azo pigment.
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
Naphthol AS-CA (N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Büchner funnel and filter paper
Procedure:
-
In a 400 mL beaker, dissolve 0.01 mol of Naphthol AS-CA in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice-water bath to 0–5 °C with constant stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of Naphthol AS-CA. A brightly colored precipitate of the azo pigment should form.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure the coupling reaction is complete.
-
Collect the precipitated pigment by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified pigment in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for azo dye synthesis.
Characterization of the Resulting Azoic Dye: Pigment Red 269
The synthesized azo dye, Pigment Red 269, exhibits a brilliant bluish-red shade and possesses good fastness properties, making it suitable for applications such as printing inks.
Physical and Fastness Properties of Pigment Red 269
| Property | Value |
| C.I. Name | Pigment Red 269 |
| C.I. Number | 12466 |
| CAS Number | 67990-05-0 |
| Chemical Formula | C₃₂H₂₅ClN₄O₅ |
| Moisture (%) | ≤1.5 |
| Water Soluble Matter (%) | ≤1.0 |
| Oil Absorption (ml/100g) | 35-45 |
| pH Value | 6.5-7.5 |
| Heat Resistance (°C) | 180 |
| Light Fastness (1-8 scale) | 7 |
| Acid Resistance (1-5 scale) | 5 |
| Alkali Resistance (1-5 scale) | 4 |
| Alcohol Resistance (1-5 scale) | 5 |
| Ester Resistance (1-5 scale) | 5 |
| Benzene Resistance (1-5 scale) | 5 |
| Ketone Resistance (1-5 scale) | 5 |
Spectroscopic Characterization
While specific spectroscopic data for Naphthol AS-CA is not widely published, data for the closely related compound Naphthol AS (3-hydroxy-2-naphthanilide) can be used for comparative analysis.
Note: The following data is for Naphthol AS and should be used as a reference. The presence of the chloro and methoxy groups in Naphthol AS-CA will cause slight shifts in the observed spectra.
¹³C NMR Spectroscopy of Naphthol AS
The ¹³C NMR spectrum of Naphthol AS provides insight into the carbon framework of the molecule.
A representative ¹³C NMR spectrum for Naphthol AS can be found on chemical database websites such as ChemicalBook by searching for CAS number 92-77-3.
Infrared (IR) Spectroscopy
The IR spectrum of a naphthol derivative will show characteristic peaks for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydroxyl group) |
| ~3300 | N-H stretch (amide) |
| 3100-3000 | Aromatic C-H stretch |
| ~1660 | C=O stretch (amide I band) |
| 1600-1450 | Aromatic C=C stretches |
| ~1540 | N-H bend (amide II band) |
| 1300-1000 | C-O stretch and C-N stretch |
UV-Visible Spectroscopy
The UV-Vis spectrum of naphthol derivatives in a solvent like methanol typically shows absorption maxima related to the electronic transitions within the naphthalene ring system. For instance, 1-Naphthol has a λmax around 324 nm in methanol.
Conclusion
Naphthol AS-CA is a crucial azoic coupling component in the synthesis of a range of dyes and pigments, offering a route to colors with desirable fastness properties. The synthesis, based on the well-established principles of diazotization and azo coupling, is a versatile and scalable process. This guide provides the fundamental physicochemical data, detailed experimental protocols, and characterization information to support researchers and scientists in the effective utilization of Naphthol AS-CA in their work. Further research could focus on the synthesis and characterization of novel azoic dyes derived from Naphthol AS-CA to explore new color spaces and applications.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a key intermediate in the synthesis of various organic compounds, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] Its chemical structure is amenable to further functionalization, making it a valuable building block in medicinal chemistry. This document provides a detailed protocol for the synthesis and purification of this compound, along with relevant physicochemical data and a discussion of its application in the context of COX-2 inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [1] |
| Molecular Weight | 327.76 g/mol | [1] |
| CAS Number | 137-52-0 | [2] |
| Appearance | White to brown powder | |
| Boiling Point | 446.3 °C (Predicted) | [1] |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Room temperature, dry conditions | [1] |
Synthesis Protocol
The following is a representative protocol for the synthesis of this compound. This procedure is based on general methods for the synthesis of N-aryl-3-hydroxy-2-naphthamides, which typically involve the acylation of an aniline derivative with 3-hydroxy-2-naphthoic acid or its activated form.
Reaction Scheme:
Materials and Reagents:
-
3-Hydroxy-2-naphthoic acid
-
5-Chloro-2-methoxyaniline
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
Toluene or Xylene (anhydrous)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
Step 1: Activation of 3-Hydroxy-2-naphthoic acid (optional, but recommended for higher yield)
-
In a fume hood, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous toluene or xylene in a round-bottom flask.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1 equivalents) or phosphorus trichloride (0.4 equivalents) to the suspension while stirring.
-
Heat the mixture to a gentle reflux for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved, indicating the formation of 3-hydroxy-2-naphthoyl chloride.
-
Allow the solution to cool to room temperature. This solution will be used in the next step.
Step 2: Amide Formation
-
In a separate flask, dissolve 5-chloro-2-methoxyaniline (1 equivalent) and sodium carbonate (1.2 equivalents) in a suitable solvent like N-methylpyrrolidone or an aqueous/organic biphasic system.
-
Cool the amine solution in an ice bath.
-
Slowly add the solution of 3-hydroxy-2-naphthoyl chloride from Step 1 to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Step 3: Work-up and Isolation
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with the reaction solvent (e.g., toluene or xylene), followed by water until the filtrate is neutral.
Purification Protocol
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Solvent Selection:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar aromatic amides include ethanol, methanol, acetic acid, or mixtures of these with water.
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot ethanol or methanol).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Expected Yield:
Based on similar preparations, a yield of approximately 80-90% can be expected after purification.[3]
Data Presentation
| Parameter | Value |
| Theoretical Yield | Calculated based on the limiting reagent |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
| Purity (by HPLC) | >98% (Typical for recrystallized product) |
| Melting Point | (To be determined experimentally) |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Role as a COX-2 Inhibitor Intermediate
This compound serves as a scaffold for the synthesis of selective COX-2 inhibitors. The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][5][6][7][8] Selective COX-2 inhibitors are designed to target the inflammatory pathway while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9][10][11][12]
Caption: The role of this compound as an intermediate for COX-2 inhibitors that block the inflammatory pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is designed to be stability-indicating, capable of separating the main component from its potential degradation products and synthesis-related impurities. This document provides comprehensive experimental protocols, system suitability requirements, and data presentation guidelines to ensure reliable and reproducible results.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds. A well-developed, stability-indicating HPLC method can quantify the main analyte and resolve it from any process-related impurities or degradants that may form during synthesis, storage, or under stress conditions. This application note presents a detailed protocol for such a method.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis or PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Reagent and Sample Preparation
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard preparation.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure proper functioning.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard) |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2] This involves subjecting the sample to various stress conditions to induce degradation.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted to the target concentration and analyzed. The method should demonstrate the ability to separate the intact drug from any resulting degradation products.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.21 | 1543287 | 1.12 | 5689 |
| 2 | 10.22 | 1551098 | 1.13 | 5712 |
| 3 | 10.20 | 1548765 | 1.12 | 5698 |
| 4 | 10.23 | 1545543 | 1.14 | 5654 |
| 5 | 10.21 | 1553210 | 1.13 | 5705 |
| 6 | 10.22 | 1549876 | 1.12 | 5710 |
| Mean | 10.22 | 1548630 | 1.13 | 5695 |
| % RSD | 0.11 | 0.25 | - | - |
Table 2: Purity Analysis of a Sample Batch
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Batch XYZ-001 | 4.56 (Impurity 1) | 5432 | 0.35 |
| 10.22 (Main Peak) | 1545890 | 99.55 | |
| 12.89 (Impurity 2) | 1550 | 0.10 | |
| Total | 1552872 | 100.00 |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity determination.
Forced Degradation Study Logic
This diagram outlines the process for conducting forced degradation studies to ensure the method is stability-indicating.
Caption: Forced degradation study workflow.
Conclusion
The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, and its stability-indicating nature can be confirmed through forced degradation studies. Adherence to the outlined protocols and system suitability criteria will ensure accurate and reliable results, contributing to the overall quality control of this important pharmaceutical intermediate.
References
Application Note: 1H and 13C NMR Spectral Assignment of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This compound is a key intermediate in the synthesis of various biologically active molecules.[1] A comprehensive understanding of its structure, confirmed by NMR spectroscopy, is crucial for quality control and further drug development processes. This note includes predicted spectral data based on analogous structures and established chemical shift principles, along with a standardized experimental protocol.
Introduction
This compound is an aromatic amide derivative. The accurate assignment of its ¹H and ¹³C NMR spectra is fundamental for structural verification and purity assessment. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for unambiguous structure elucidation.
Predicted Spectral Assignment
Due to the limited availability of fully assigned experimental spectra in the public domain for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established values for similar chemical environments and functional groups found in related naphthol and aniline derivatives. The atom numbering scheme used for assignment is shown in Figure 1.
Molecular Structure and Atom Numbering:
Caption: Molecular structure and atom numbering scheme for this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | s | 1H | OH |
| ~9.5 - 10.0 | s | 1H | NH |
| ~8.0 - 8.5 | d | 1H | H-4 |
| ~7.8 - 8.0 | d | 1H | H-5 |
| ~7.2 - 7.8 | m | 4H | H-1, H-6, H-7, H-8 |
| ~7.0 - 7.2 | m | 3H | H-3', H-4', H-6' |
| ~3.9 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O |
| ~150 - 155 | C3 |
| ~145 - 150 | C2' |
| ~135 - 140 | C8a |
| ~130 - 135 | C4a |
| ~125 - 130 | C5', C1', C4, C5, C8 |
| ~120 - 125 | C1, C6, C7, C6' |
| ~110 - 120 | C2, C3', C4' |
| ~55 - 60 | OCH₃ |
Experimental Protocols
The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase correct the spectra and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.
Experimental Workflow
The following diagram illustrates the workflow for the NMR analysis of this compound.
Caption: Workflow for the ¹H and ¹³C NMR analysis.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectral analysis of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the structural verification and quality control of this important synthetic intermediate. The application of 2D NMR techniques such as COSY, HSQC, and HMBC would provide further confirmation of the proposed assignments.
References
Application Note: Mass Spectrometry Fragmentation Analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the predicted mass spectrometry fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in drug discovery and development pipelines. This document provides a proposed fragmentation pathway based on established principles of mass spectrometry and includes a detailed protocol for its analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Introduction
This compound (C₁₈H₁₄ClNO₃, Molecular Weight: 327.76 g/mol ) is a complex organic molecule with multiple functional groups, including an amide linkage, a hydroxyl group, a methoxy group, a chloro-substituted aromatic ring, and a naphthalene moiety.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and confirmation of such compounds. The fragmentation pattern observed in a tandem mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. This note outlines the expected fragmentation behavior of the title compound under ESI-MS/MS conditions.
Predicted Fragmentation Pattern
Upon ionization in the mass spectrometer, typically forming the protonated molecule [M+H]⁺, this compound is expected to undergo fragmentation at its most labile bonds. The primary fragmentation is anticipated to occur at the amide bond (N-CO), a common fragmentation pathway for amides.[2][3][4] This cleavage can result in two main fragment ions.
Key Predicted Fragmentation Pathways:
-
Cleavage of the Amide Bond: The most probable fragmentation involves the cleavage of the C-N bond of the amide linkage. This can lead to the formation of two primary fragment ions:
-
Fragment A: The 3-hydroxy-2-naphthoyl cation.
-
Fragment B: The protonated 5-chloro-2-methoxyaniline.
-
-
Further Fragmentation: These primary fragments can undergo further dissociation. For instance, the 3-hydroxy-2-naphthoyl cation (Fragment A) can lose a molecule of carbon monoxide (CO). The 5-chloro-2-methoxyaniline fragment (Fragment B) might lose a methyl group from the methoxy moiety.
The predicted fragmentation pathway is illustrated in the diagram below:
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the parent ion and its major fragments.
| Ion Description | Proposed Structure | Predicted m/z |
| Protonated Molecule [M+H]⁺ | C₁₈H₁₅ClNO₃⁺ | 328.07 |
| Fragment A | 3-hydroxy-2-naphthoyl cation | 171.04 |
| Fragment B | Protonated 5-chloro-2-methoxyaniline | 158.02 |
| Fragment C ([Fragment A - CO]) | C₁₀H₇O⁺ | 143.05 |
Experimental Protocol: ESI-MS/MS Analysis
This section provides a general protocol for the analysis of this compound using a standard ESI-tandem mass spectrometer.
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[5][6]
-
Working Solution (1-10 µg/mL): Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[7]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is recommended to generate the [M+H]⁺ ion.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at the predicted m/z of 328.07.
-
MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate the fragmentation spectrum.
-
Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. A starting point of 20-30 eV can be used and optimized as needed.
3. Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the major fragment ions.
-
Compare the observed m/z values of the fragment ions with the predicted values in the table above.
-
The presence of the predicted fragments will help to confirm the structure of the compound.
The experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for the ESI-MS/MS analysis of the target compound.
Conclusion
This application note provides a predicted fragmentation pattern and a detailed experimental protocol for the mass spectrometric analysis of this compound. The information presented here will be a valuable resource for researchers and scientists involved in the synthesis, characterization, and analysis of this and related pharmaceutical intermediates. The proposed fragmentation pathway and analytical method can be used to confirm the identity and purity of the compound, supporting drug discovery and development efforts.
References
- 1. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. uib.no [uib.no]
Application Note and Protocol for a Stability-Indicating HPLC Method for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
Introduction
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a key intermediate in the synthesis of various pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its stability is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products. This application note details the development and validation of such a method in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.[3][4] The development of such a method involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products.[5][6][7] The HPLC method must then be able to resolve the API from these degradation products and any process-related impurities.[2][4][8]
Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions to achieve the desired separation. Several columns and mobile phase compositions were evaluated. An amide-functionalized stationary phase was considered due to its reduced chemical reactivity and enhanced stability, which is beneficial when analyzing compounds with amide groups.[9] Ultimately, a C18 column was selected for its versatility and proven performance in reversed-phase chromatography of aromatic compounds.[10]
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution at a concentration of 100 µg/mL in the diluent.
2. Forced Degradation Studies
Forced degradation studies are crucial for developing and demonstrating the specificity of stability-indicating methods.[2][5][6] These studies help to identify potential degradation pathways.[2][5]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with the diluent.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with the diluent.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours and then dilute to 10 mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. After exposure, prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in the diluent.
3. Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][11]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[12] This is demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms from the forced degradation studies.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11] This is typically evaluated at five concentration levels.[11]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is determined by applying the method to an analyte of known purity.[12]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12] It is considered at three levels: repeatability, intermediate precision, and reproducibility.[12]
-
Range: The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products | Resolution (Main Peak vs. Closest Degradant) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | ~15% | 2 | > 2.0 |
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | ~20% | 3 | > 2.0 |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | 1 | > 2.0 |
| Thermal (105°C, 24h) | ~5% | 1 | > 2.0 |
| Photolytic (UV/Vis, 7 days) | ~8% | 2 | > 2.0 |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Design of Forced Degradation Studies.
Caption: HPLC Method Validation Process.
The developed reversed-phase HPLC method is rapid, simple, and reliable for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and demonstrated good linearity, accuracy, precision, and specificity. The forced degradation studies showed that the compound is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic conditions. The method is suitable for routine quality control and stability testing of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. database.ich.org [database.ich.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. sciencegate.app [sciencegate.app]
- 8. researchgate.net [researchgate.net]
- 9. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for In Vitro COX-2 Inhibition Assay Using n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible at sites of inflammation, making it a prime target for the development of selective anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide scaffold has been identified as a key intermediate in the synthesis of selective COX-2 inhibitors.[3] This document provides detailed protocols for an in vitro COX-2 inhibition assay to evaluate the inhibitory potential of derivatives based on this scaffold.
The described method is a colorimetric inhibitor screening assay that measures the peroxidase component of the COX enzyme.[4][5][6] The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4][5][6] This assay is a reliable and high-throughput method for screening potential COX-2 inhibitors.
Data Presentation
The inhibitory activity of the test compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table presents representative data for a series of hypothetical this compound derivatives, along with a reference compound (Celecoxib).
Note: The following data is representative and for illustrative purposes only.
| Compound ID | Derivative Substitution | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| NHD-001 | Unsubstituted | 2.5 | 250 | 100 |
| NHD-002 | 4'-fluoro | 1.8 | 220 | 122 |
| NHD-003 | 4'-chloro | 1.5 | 200 | 133 |
| NHD-004 | 4'-methyl | 3.2 | 300 | 94 |
| Celecoxib | Reference | 0.03 | 2.75 | 91.7 |
Experimental Protocols
This section details the necessary reagents and step-by-step procedure for the in vitro COX-2 inhibition assay. The protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[4][5][6]
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
Ovine COX-1 enzyme (for selectivity testing)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
-
Test compounds: this compound derivatives
-
Reference inhibitor: Celecoxib
Reagent Preparation
-
Assay Buffer (1X): Prepare a 1X working solution of assay buffer from a 10X stock by diluting with HPLC-grade water.
-
Heme Solution: Prepare a working solution of heme in the assay buffer.
-
Enzyme Solutions (COX-1 and COX-2): Thaw the enzyme solutions on ice and dilute to the desired concentration with the assay buffer. Keep the diluted enzyme on ice.
-
Test Compound and Reference Inhibitor Stock Solutions: Prepare stock solutions of the this compound derivatives and Celecoxib in DMSO. From the stock solutions, prepare a series of dilutions at 10-fold the final desired concentration in the assay buffer.
-
Arachidonic Acid Solution: Prepare the arachidonic acid substrate solution by mixing with potassium hydroxide and diluting with HPLC-grade water to the final working concentration. This solution should be prepared fresh before use.
Assay Procedure
The assay should be performed in a 96-well plate format. It is recommended to run all samples and controls in triplicate.
-
Background Wells: To three wells, add 160 µl of Assay Buffer and 10 µl of Heme solution.[5]
-
100% Initial Activity (Control) Wells: To three wells, add 150 µl of Assay Buffer, 10 µl of Heme solution, and 10 µl of the diluted COX-2 enzyme solution.[5]
-
Inhibitor (Test Compound) Wells: To the appropriate wells, add 140 µl of Assay Buffer, 10 µl of Heme solution, 10 µl of the diluted COX-2 enzyme solution, and 10 µl of the test compound dilution.
-
Reference Inhibitor Wells: To three wells, add 140 µl of Assay Buffer, 10 µl of Heme solution, 10 µl of the diluted COX-2 enzyme solution, and 10 µl of the Celecoxib dilution.
-
Incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[7]
-
Reaction Initiation: Add 20 µl of the colorimetric substrate solution (TMPD) to all wells.[8]
-
Substrate Addition: Initiate the reaction by adding 20 µl of the arachidonic acid solution to all wells.[8]
-
Measurement: Immediately start reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader to obtain the reaction kinetics.[8]
Data Analysis
-
Calculate the average absorbance for each set of triplicates (background, 100% initial activity, and each inhibitor concentration).
-
Subtract the average background absorbance from all other absorbance readings.
-
Determine the rate of reaction (change in absorbance per minute) for each condition.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of 100% Initial Activity - Rate of Inhibitor Well) / Rate of 100% Initial Activity] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
COX-2 Signaling Pathway
Caption: COX-2 signaling pathway and inhibition.
Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for the COX-2 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. caymanchem.com [caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bioscience.co.uk [bioscience.co.uk]
Application Notes and Protocols for the Synthesis of NSAIDs Utilizing N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. The development of selective COX-2 inhibitors has been a major therapeutic advance, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This document provides detailed protocols for the synthesis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key chemical intermediate, and its potential application in the synthesis of novel NSAID candidates designed for selective COX-2 inhibition.
Introduction
The therapeutic action of NSAIDs is derived from their ability to block the cyclooxygenase (COX) pathway, thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a "house-keeping" role in protecting the gastric mucosa and maintaining kidney function.[2][3] In contrast, COX-2 is typically induced at sites of inflammation.[3]
Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2, which can lead to gastrointestinal issues.[4] Selective COX-2 inhibitors, or "coxibs," were developed to target inflammation specifically, thereby minimizing gastric side effects.[3] this compound serves as a valuable intermediate in the development of new analgesic and antipyretic agents, particularly selective COX-2 inhibitors.[2][5] Its molecular structure is amenable to chemical modifications aimed at enhancing binding affinity and selectivity for the COX-2 enzyme.[2]
These notes provide a comprehensive guide for the laboratory synthesis of this intermediate and its subsequent derivatization into a potential NSAID candidate.
Synthesis of Intermediate: this compound
This protocol details the synthesis of the target intermediate via the amidation of 3-hydroxy-2-naphthoic acid. The procedure involves the initial conversion of the carboxylic acid to an acid chloride, followed by a coupling reaction with 5-chloro-2-methoxyaniline.
Experimental Workflow
Caption: Workflow for the synthesis of the target intermediate.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 |
| 5-Chloro-2-methoxyaniline | C₇H₈ClNO | 157.60 |
| Toluene | C₇H₈ | 92.14 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
Protocol 1: Synthesis of the Intermediate
This protocol is adapted from established methods for naphthamide synthesis.
-
Acid Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-2-naphthoic acid (1.0 eq).
-
Add dry toluene to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
While stirring, slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-hydroxy-2-naphthoyl chloride.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve 5-chloro-2-methoxyaniline (1.0 eq) and sodium carbonate (1.5 eq) in N-methyl-2-pyrrolidone (NMP).
-
Cool the amine solution in an ice bath.
-
Dissolve the crude 3-hydroxy-2-naphthoyl chloride from the previous step in a minimal amount of dry toluene.
-
Add the acid chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filter the solid precipitate using a Büchner funnel and wash thoroughly with water until the filtrate is neutral.
-
Wash the filter cake with a small amount of cold toluene to remove unreacted starting materials.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid.
-
Dry the purified product, this compound, in a vacuum oven.
-
Characterization of the Intermediate
| Property | Value |
| Molecular Formula | C₁₈H₁₄ClNO₃[6] |
| Molar Mass | 327.76 g/mol [5] |
| Appearance | Expected to be a solid powder |
| Purity (Expected) | >98% (after recrystallization) |
| Storage | Room temperature, dry conditions[5] |
Application: Synthesis of a Potential Selective COX-2 Inhibitor
The following protocol describes a hypothetical derivatization of the intermediate to introduce a sulfonamide moiety. The presence of a sulfonamide group is a key structural feature of many selective COX-2 inhibitors (coxibs), as it allows for specific interaction with a side pocket in the COX-2 active site.[7]
Protocol 2: Sulfonation and Amidation to a Potential NSAID
-
Chlorosulfonation of the Intermediate:
-
In a fume hood, place the synthesized this compound (1.0 eq) in a round-bottom flask.
-
Cool the flask in an ice bath to 0°C.
-
Slowly and carefully add an excess of chlorosulfonic acid (5-10 eq) with vigorous stirring.
-
Once the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The resulting precipitate (the sulfonyl chloride derivative) is filtered, washed with cold water, and dried under vacuum.
-
-
Formation of the Sulfonamide:
-
Dissolve the crude sulfonyl chloride derivative in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise with stirring.
-
Allow the reaction to proceed for 1-2 hours at 0°C, then warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid (the final sulfonamide-containing NSAID candidate) by recrystallization or column chromatography to yield the target molecule.
-
Mechanism of Action: The Cyclooxygenase (COX) Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins.
Caption: The Cyclooxygenase (COX) signaling pathway.
Conclusion
The protocols outlined provide a foundational framework for the synthesis and utilization of this compound as a core scaffold in the discovery of novel NSAIDs. The synthetic accessibility of this intermediate, combined with its suitability for further chemical modification, makes it an attractive starting point for developing next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles, particularly through the targeted inhibition of the COX-2 enzyme. Further structure-activity relationship (SAR) studies on derivatives of this intermediate are warranted to optimize potency and selectivity.
References
- 1. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in Azo Dye Manufacturing: A Detailed Guide for Researchers
Introduction
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a Naphthol AS derivative, is a key coupling component in the synthesis of high-performance azo pigments. Its chemical structure lends itself to the production of dyes with desirable properties such as good lightfastness and resistance to various environmental factors. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of azo dyes, with a particular focus on the synthesis of Pigment Red 146. Additionally, it explores the potential applications of this class of compounds in drug development, supported by relevant data and logical diagrams.
Application in Azo Dye Manufacturing
This compound serves as a crucial precursor in the production of monoazo pigments. The most prominent example of its application is in the synthesis of C.I. Pigment Red 146, a bluish-red pigment widely used in printing inks, coatings, and plastics.[1][2] The manufacturing process involves a two-step reaction: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with the Naphthol AS derivative.
Quantitative Data Summary: Properties of Pigment Red 146
The performance characteristics of Pigment Red 146, synthesized using this compound, are summarized in the table below. This data highlights its excellent fastness properties and stability.
| Property | Value | References |
| Color Index Name | Pigment Red 146 | [3] |
| C.I. Number | 12485 | [3][4] |
| CAS Number | 5280-68-2 | [4][5] |
| Chemical Family | Monoazo | [5] |
| Hue | Bluish Red | [5][6] |
| Heat Stability | 180°C (Stable for 10-20 min) | [3][6][7] |
| Light Fastness (Full Tone) | 6-7 (on a scale of 1-8) | [7][8][9] |
| Light Fastness (Reduced Tone) | 4-6 (on a scale of 1-8) | [7][9] |
| Water Resistance | 4-5 (on a scale of 1-5) | [5][6][9] |
| Oil Resistance | 5 (on a scale of 1-5) | [5][6] |
| Acid Resistance | 4-5 (on a scale of 1-5) | [5][6][8][9] |
| Alkali Resistance | 4-5 (on a scale of 1-5) | [5][6][8][9] |
| Alcohol Resistance | 4-5 (on a scale of 1-5) | [6][8] |
| Specific Gravity | 1.30 - 1.50 g/cm³ | [2][6] |
| Oil Absorption | 40-65 g/100g | [8][9] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Pigment Red 146.
Protocol 1: Synthesis of Pigment Red 146
This protocol is adapted from established industrial manufacturing processes.
Materials:
-
Red Base (e.g., 3-Amino-4-methoxy-N-phenylbenzamide)
-
Hydrochloric Acid (25-30%)
-
Glacial Acetic Acid
-
Sodium Nitrite Solution (25-35%)
-
This compound (Naphthol AS-LC)[1]
-
Sodium Hydroxide
-
Surfactant (optional)
-
Deionized Water
Procedure:
Part 1: Diazotization (Preparation of Coupling Solution A)
-
In a suitable reaction vessel, mix 100 parts of deionized water, 7-8 parts of the chosen Red Base, 10-15 parts of 25-30% hydrochloric acid, and 8-10 parts of glacial acetic acid.[10]
-
Stir the mixture for at least 10-15 minutes until all solids are dissolved.[10]
-
Cool the solution to below 5°C using an ice bath.[10]
-
Slowly add a 25-35% sodium nitrite solution to the cooled mixture. Maintain the temperature below 5°C throughout the addition.
-
Allow the reaction to proceed for 30-35 minutes to ensure complete diazotization. The resulting solution is the diazonium salt (Coupling Solution A).[10]
Part 2: Preparation of Coupling Component (Preparation of Coupling Solution B)
-
In a separate vessel, dissolve 3-5 parts of sodium hydroxide in 200 parts of deionized water.[10]
-
Add a suitable surfactant (optional) to the sodium hydroxide solution.
-
Heat the solution to 80-95°C.[10]
-
Add this compound to the hot alkaline solution and stir until completely dissolved. This is Coupling Solution B.[11]
Part 3: Azo Coupling Reaction
-
Cool Coupling Solution B to a suitable temperature (e.g., 25-35°C).[11]
-
Slowly add Coupling Solution A (the diazonium salt solution) to Coupling Solution B with constant stirring.[11]
-
The coupling reaction is typically carried out for 60-70 minutes.[11][12]
-
After the initial coupling, the reaction mixture is often heated to 70-95°C and held at that temperature for about 30 minutes to promote pigment crystallization and stabilization.[12]
Part 4: Isolation and Purification
-
Filter the resulting pigment slurry.
-
Wash the filter cake with water until the filtrate is neutral.[11]
-
Dry the pigment at 80-85°C to obtain the final product, Pigment Red 146.[11][12]
Mandatory Visualizations
Diagram 1: Synthesis Workflow of Pigment Red 146
Caption: A flowchart illustrating the key stages in the synthesis of Pigment Red 146.
Application in Drug Development
While primarily used in the dye industry, Naphthol AS derivatives and the broader class of azo compounds are gaining attention in biomedical research and drug development. Their rigid structures and potential for diverse chemical modifications make them interesting scaffolds for targeting biological molecules.
Potential Therapeutic Pathways
Research suggests that Naphthol AS derivatives and related azo compounds may exhibit several biological activities:
-
Enzyme Inhibition: Certain naphthol derivatives have been shown to act as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of neurodegenerative diseases and other conditions.[13][14]
-
Anti-inflammatory Activity: this compound has been identified as a key intermediate in the synthesis of selective COX-2 inhibitors.[15] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation and pain.
-
Anticancer Potential: Studies have explored the anticancer properties of naphthol derivatives.[16][17] The mechanisms may involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell proliferation, such as the EGFR/PI3K/Akt pathway.[17]
-
Drug Delivery: The azo bond (-N=N-) can be cleaved under specific physiological conditions, such as the reductive environment of the colon. This property is being explored for the development of colon-targeted drug delivery systems, where an active drug is released from an azo-containing prodrug.[18]
Diagram 2: Potential Biomedical Applications of Naphthol AS Derivatives
Caption: Logical relationships of Naphthol AS derivatives in potential drug development.
References
- 1. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pigment Red 146 - SY Chemical Co., Ltd. [sypigment.com]
- 3. imagicchemicals.com [imagicchemicals.com]
- 4. union-pigment.com [union-pigment.com]
- 5. zeyachem.net [zeyachem.net]
- 6. zeyachem.net [zeyachem.net]
- 7. vipulorganics.com [vipulorganics.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. advaityadyechem.co.in [advaityadyechem.co.in]
- 10. CN110283475B - Preparation method of pigment red 146 - Google Patents [patents.google.com]
- 11. Preparation method of pigment red 146 - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN110283475A - A kind of preparation method of pigment red 146 - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [myskinrecipes.com]
- 16. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. eurekaselect.com [eurekaselect.com]
Application Notes and Protocol for the Recrystallization of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceuticals. The protocol outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline material. All procedural steps are designed to be clear and reproducible for researchers in drug discovery and development.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, characterization, and quality control of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [1] |
| Molecular Weight | 327.76 g/mol | [1] |
| Melting Point | 218 °C | [2] |
| Boiling Point | 446.3 °C (Predicted) | [1] |
| Density | 1.384 g/cm³ (Predicted) | [1] |
| Appearance | White to light brown powder | [2] |
| Solubility | Difficult to dissolve in water and ethanol; Soluble in alkali. | [2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol
This protocol details the recrystallization procedure for this compound. The key to a successful recrystallization is the selection of an appropriate solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at an elevated temperature.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures such as ethanol/water or methanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used.
-
Avoid inhalation of dust and vapors.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Step 1: Solvent Selection (Small-Scale Trial)
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show significant dissolution at room temperature. Add the solvent dropwise while heating until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals upon cooling is the most suitable for the larger-scale recrystallization. Common solvent systems for aromatic amides and naphthol derivatives include ethanol, acetone, acetonitrile, and mixtures like ethanol/water.[3][4]
Step 2: Recrystallization Procedure (Scale-Up)
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (or solvent mixture) in small portions while gently heating and stirring. Continue adding the solvent until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.
-
Characterization: Determine the melting point of the recrystallized product and compare it to the literature value (218 °C) to assess its purity. A sharp melting point close to the literature value is indicative of high purity.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide as a chemical probe. While primarily documented as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors, the inherent bioactivity of the "Naphthol AS" scaffold, to which this compound belongs, suggests broader applications in chemical biology and drug discovery. Structurally related Naphthol AS derivatives have demonstrated activity as inhibitors of protein-protein interactions and various enzymes. This document outlines the physicochemical properties of this compound, summarizes the biological activities of related compounds, and provides detailed protocols for assays to explore its potential as a chemical probe.
Physicochemical Properties
A clear understanding of the physicochemical properties of a chemical probe is essential for its effective application in biological systems.
| Property | Value | Reference |
| CAS Number | 137-52-0 | [1] |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [1] |
| Molecular Weight | 327.76 g/mol | [1] |
| Boiling Point | 446.3 °C (Predicted) | [1] |
| Density | 1.384±0.06 g/cm³ (Predicted) | [1] |
| Storage | Room temperature, dry conditions | [1] |
| Synonyms | Naphthol AS-CA, 5'-Chloro-3-hydroxy-2'-methoxy-2-naphthanilide, C.I. Azoic Coupling Component 34 | [2] |
Potential Biological Activities and Target Exploration
While direct biological activity data for this compound is limited, the broader family of Naphthol derivatives has been shown to exhibit a range of biological effects. These findings suggest potential avenues for investigating the title compound as a chemical probe.
Inhibition of Protein-Protein Interactions
The Naphthol AS scaffold has been identified as a promising starting point for the development of inhibitors of protein-protein interactions (PPIs). A notable example is Naphthol AS-E, which has been shown to inhibit the interaction between the KIX domain of CBP and the kinase-inducible domain (KID) of CREB.
-
Potential Application: Given its structural similarity, this compound could be screened for its ability to disrupt various PPIs, offering a potential tool to probe signaling pathways dependent on such interactions.
Enzyme Inhibition
Derivatives of the naphthol scaffold have been reported to inhibit several classes of enzymes. This suggests that this compound may also possess enzyme inhibitory activity.
-
Carbonic Anhydrase Inhibition: Various naphthol derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms.[3][4]
-
Acetylcholinesterase Inhibition: Naphthol derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE).[3]
The tables below summarize the inhibitory activities of some representative Naphthol derivatives.
Table 1: Carbonic Anhydrase Inhibition by Naphthol Derivatives [3]
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| Derivative 1 | 0.034 ± 0.54 | 0.172 ± 0.02 |
| Derivative 2 | 0.724 ± 0.18 | 0.562 ± 0.21 |
Table 2: Acetylcholinesterase Inhibition by Naphthol Derivatives [3]
| Compound | AChE Ki (µM) |
| Derivative 1 | 0.096 ± 0.01 |
| Derivative 2 | 0.177 ± 0.02 |
Note: The specific inhibitory activities of this compound against these and other targets are yet to be determined. The provided data for related compounds serves as a rationale for initiating such investigations.
Experimental Protocols
The following protocols are provided as a guide for researchers to begin characterizing the biological activity of this compound.
General Workflow for Chemical Probe Characterization
Caption: General workflow for characterizing a novel chemical probe.
Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available carbonic anhydrase inhibitor screening kits and is suitable for high-throughput screening.[5]
Materials:
-
This compound
-
Recombinant human carbonic anhydrase (e.g., hCA I or hCA II)
-
CA Assay Buffer (e.g., 20 mM HEPES, pH 7.5)
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Acetazolamide (positive control inhibitor)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in CA Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the CA enzyme to the working concentration in CA Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of CA Assay Buffer to all wells.
-
Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Add 10 µL of the positive control inhibitor (Acetazolamide) to the control wells.
-
Add 20 µL of the diluted CA enzyme to all wells except the blank.
-
Mix and incubate at room temperature for 10 minutes.
-
-
Substrate Addition: Add 10 µL of the CA substrate to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 30 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Caption: Workflow for the carbonic anhydrase inhibition assay.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Analysis
Should this compound demonstrate significant activity in the primary screens, further investigation into its mechanism of action is warranted.
Caption: Putative mechanism of action for a Naphthol AS-based probe targeting the CREB-CBP interaction.
Conclusion
This compound represents a molecule of interest for chemical probe development based on the established biological activities of the Naphthol AS scaffold. The provided application notes and protocols offer a starting point for researchers to explore its potential as an inhibitor of enzymes and protein-protein interactions. Further investigation is required to elucidate its specific targets and mechanism of action.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Formulation of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide for Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a chemical entity with potential therapeutic applications, noted as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] Its molecular structure suggests a high lipophilicity and consequently, poor aqueous solubility, which presents a significant challenge for its formulation and effective delivery in preclinical and clinical studies.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Addressing the poor water solubility is critical to enhancing its bioavailability and therapeutic efficacy.
This document provides detailed application notes and protocols for the formulation of this compound, focusing on strategies to improve its dissolution and facilitate its use in drug delivery research. The protocols described herein are based on established techniques for enhancing the bioavailability of poorly soluble drugs, drawing parallels from formulation strategies successfully applied to other selective COX-2 inhibitors like celecoxib and etoricoxib.[4][5][6][7][8][9][10]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the compound is presented in Table 1. Understanding these properties is fundamental to selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [1][11] |
| Molecular Weight | 327.76 g/mol | [1][11] |
| Appearance | White (or brown) powder | [3] |
| Melting Point | 218 °C | [3] |
| Solubility | Difficult to dissolve in water and ethanol, soluble in alkali. | [2] |
| Storage | Room temperature, dry. | [1] |
Formulation Strategies for Enhanced Drug Delivery
Given the compound's low aqueous solubility, several formulation strategies can be employed to improve its dissolution rate and bioavailability. Below are detailed protocols for three such approaches: solid dispersion, nanoparticle formulation, and nanoemulsion.
Experimental Workflow for Formulation Development
Experimental Protocols
Solid Dispersion Formulation
Solid dispersion is a well-established technique for improving the oral bioavailability of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Protocol:
-
Accurately weigh this compound and PVP K30 in various ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the compound and the carrier in a minimal amount of methanol in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Nanoparticle Formulation using Solvent Evaporation
Polymeric nanoparticles can encapsulate poorly soluble drugs, enhancing their stability and dissolution.
Materials:
-
This compound
-
Polylactide-co-glycolide (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Probe sonicator
-
High-speed centrifuge
Protocol:
-
Dissolve a specific amount of this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) to serve as the aqueous phase.
-
Add the organic phase dropwise to the aqueous phase under constant stirring using a magnetic stirrer.
-
Emulsify the mixture using a probe sonicator for a defined period (e.g., 3-5 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.
-
Continuously stir the emulsion at room temperature for several hours to allow for the evaporation of dichloromethane.
-
Collect the formed nanoparticles by high-speed centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.
Nanoemulsion Formulation
Nanoemulsions are lipid-based formulations that can significantly improve the oral bioavailability of lipophilic drugs.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water
-
Vortex mixer
-
Water bath
Protocol:
-
Prepare the oil phase by dissolving this compound in the selected oil.
-
Prepare the surfactant/co-surfactant (S/CoS) mixture at various ratios (e.g., 1:1, 2:1, 3:1).
-
Add the oil phase to the S/CoS mixture and vortex until a clear and homogenous mixture is obtained.
-
Slowly titrate the mixture with deionized water under gentle stirring.
-
Observe for the formation of a clear and stable nanoemulsion.
-
The final formulation should be a thermodynamically stable, transparent, and easily flowable liquid.
Characterization of Formulations
Data Presentation: Summary of Formulation Characterization
| Formulation Type | Key Parameters | Typical Values/Methods |
| Solid Dispersion | Drug Content (%) | 95-105% (UV-Vis Spectroscopy) |
| Dissolution Rate | Significantly higher than pure drug (USP Apparatus II) | |
| Physical State | Amorphous (XRD, DSC) | |
| Nanoparticles | Particle Size (nm) | 100-300 nm (Dynamic Light Scattering) |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential (mV) | ± 30 mV for good stability | |
| Entrapment Efficiency (%) | > 80% (Quantification of unentrapped drug) | |
| Nanoemulsion | Droplet Size (nm) | < 200 nm (Dynamic Light Scattering) |
| Polydispersity Index (PDI) | < 0.2 | |
| Zeta Potential (mV) | ± 25 mV for good stability | |
| Drug Content (%) | 98-102% (HPLC) |
Analytical Methods
Accurate and validated analytical methods are crucial for the quantification of this compound in various matrices during formulation development and drug release studies.
HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).
-
Injection Volume: 20 µL
-
Quantification: Based on a standard curve of the pure compound.
In Vitro Drug Release Studies
In vitro release studies are essential to evaluate the performance of the developed formulations.
Protocol for In Vitro Dissolution Testing (for Solid Dispersions and Nanoparticles):
-
Use USP Apparatus II (paddle method).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% sodium lauryl sulfate (SLS) to maintain sink conditions.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Place a known amount of the formulation (equivalent to a specific dose of the drug) in the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the drug concentration in the samples using a validated HPLC method.
Stability Testing
Stability studies are performed to ensure that the formulation maintains its physicochemical properties and drug content over time.
Protocol for Accelerated Stability Testing:
-
Store the formulations in sealed containers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for physical appearance, particle/droplet size, drug content, and in vitro drug release profile.
Signaling Pathway
This compound is an intermediate for selective COX-2 inhibitors.[1] The COX-2 pathway is a key target in inflammation and pain.
COX-2 Signaling Pathway
The cyclooxygenase-2 (COX-2) enzyme is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, such as PGE2.[12][13] These prostaglandins are key mediators of inflammation and pain. Selective COX-2 inhibitors, for which this compound is an intermediate, block the action of the COX-2 enzyme, thereby reducing the production of prostaglandins and alleviating inflammatory symptoms.[13][14]
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the formulation and characterization of this compound for drug delivery studies. By employing strategies such as solid dispersions, nanoparticle, and nanoemulsion formulations, the challenges associated with its poor aqueous solubility can be overcome, paving the way for further preclinical evaluation of its therapeutic potential. The provided methodologies for characterization, in vitro release, and stability testing are essential for ensuring the quality and performance of the developed formulations.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Intra-articular injection of etoricoxib-loaded PLGA-PEG-PLGA triblock copolymeric nanoparticles attenuates osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28676C [pubs.rsc.org]
- 7. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 13. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-CA.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Two-Step Synthesis via Acid Chloride: This is a common and reliable method that proceeds in two distinct steps. First, 3-hydroxy-2-naphthoic acid is converted to its more reactive acid chloride derivative, 3-hydroxy-2-naphthoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). In the second step, the isolated or in-situ generated 3-hydroxy-2-naphthoyl chloride is reacted with 5-chloro-2-methoxyaniline to form the final amide product.
-
One-Step Direct Amidation: This method involves the direct coupling of 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline in the presence of a suitable catalyst. This approach is more atom-economical as it avoids the isolation of the acid chloride intermediate.
Q2: What are the starting materials for this synthesis?
A2: The key starting materials are 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline. The purity of these starting materials is crucial for achieving a high yield and purity of the final product.
Q3: What are some common synonyms for this compound?
A3: This compound is also known by several other names, including Naphthol AS-CA, 5'-Chloro-3-hydroxy-2'-methoxy-2-naphthanilide, and C.I. Azoic Coupling Component 34.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Product Yield
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete reaction in the two-step synthesis (acid chloride formation) | Ensure complete conversion of 3-hydroxy-2-naphthoic acid to the acid chloride. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride). Consider increasing the reaction time or the amount of chlorinating agent (e.g., thionyl chloride) slightly. |
| Incomplete amidation reaction | Optimize the reaction conditions for the amidation step. This may involve adjusting the temperature, reaction time, or the amount of base used. For the reaction of the acid chloride, a mild base like sodium carbonate or pyridine is often used to neutralize the HCl byproduct. For direct amidation, ensure the catalyst is active and used in the correct proportion. |
| Side reactions | The hydroxyl group on the naphthoic acid can potentially react with the chlorinating agent or the acid chloride intermediate. Running the reaction at a controlled, lower temperature can help minimize these side reactions. In the direct amidation, high temperatures can sometimes lead to decarboxylation of the starting material or other degradation pathways. |
| Product loss during work-up and purification | The product is a solid. Ensure complete precipitation from the reaction mixture. During filtration, wash the product with a suitable cold solvent to remove impurities without dissolving a significant amount of the product. For recrystallization, choose a solvent system that provides good recovery. |
| Purity of starting materials | Impurities in the 3-hydroxy-2-naphthoic acid or 5-chloro-2-methoxyaniline can interfere with the reaction and lead to lower yields. Use starting materials of high purity (≥98%). |
Product Purity Issues
Problem: The final product is impure, as indicated by techniques like melting point determination, TLC, or NMR spectroscopy.
| Potential Cause | Troubleshooting Recommendation |
| Presence of unreacted starting materials | Unreacted 3-hydroxy-2-naphthoic acid or 5-chloro-2-methoxyaniline can be common impurities. To remove unreacted 3-hydroxy-2-naphthoic acid, the crude product can be washed with a dilute aqueous solution of sodium bicarbonate. Unreacted 5-chloro-2-methoxyaniline can often be removed by washing with a dilute acid solution. |
| Formation of byproducts | Side reactions can lead to the formation of various impurities. For example, self-condensation of the acid chloride or reaction of the hydroxyl group. Purification by recrystallization is the most common method to remove these byproducts. Suitable solvent systems include ethanol, isopropanol, or toluene. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum after filtration and purification to remove any residual solvent. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acid Chloride
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 3-hydroxy-2-naphthoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in an inert solvent such as toluene or xylene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to 40-50°C and stir until the reaction is complete (typically 1-3 hours). The completion of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 3-hydroxy-2-naphthoyl chloride can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 5-chloro-2-methoxyaniline (1 equivalent) and a base such as sodium carbonate (1.1 equivalents) in a suitable solvent like N-methylpyrrolidone (NMP) or xylene in a separate reaction flask.
-
Cool the solution to 5-10°C.
-
Slowly add a solution of 3-hydroxy-2-naphthoyl chloride (1 equivalent) in the same solvent to the amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and then with a cold organic solvent (e.g., ethanol) to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or toluene.
Protocol 2: One-Step Direct Amidation
This protocol is based on literature procedures for similar direct amidation reactions and may require optimization.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-2-naphthoic acid (1 equivalent), 5-chloro-2-methoxyaniline (1 equivalent), and a catalyst such as phosphorus trichloride (PCl₃, 0.3-0.5 equivalents) in a high-boiling inert solvent like ortho-xylene.
-
Heat the reaction mixture to reflux (approximately 140-150°C) for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product and wash with a cold solvent to remove residual starting materials and catalyst byproducts.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, toluene). A yield of up to 98% has been reported for similar reactions using this method.
Visualizations
Caption: Experimental workflows for the two primary synthesis routes of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Identifying and minimizing byproducts in n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide synthesis
Technical Support Center: N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low product yield is a common issue that can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or degradation of starting materials or products.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the starting materials, 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline, can interfere with the reaction.
-
Recommendation: Assess the purity of reactants using techniques like NMR or HPLC before starting the synthesis. Recrystallize or purify starting materials if necessary.
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical for driving the reaction to completion.
-
Recommendation: The reaction is typically carried out in an inert solvent like toluene or xylene. Ensure the reaction temperature is maintained, often at the reflux temperature of the solvent, to facilitate the removal of water and drive the amide formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Stoichiometry of Reactants: An improper molar ratio of the reactants and coupling agent (e.g., phosphorus trichloride) can lead to incomplete conversion of the limiting reagent.
-
Recommendation: A slight excess of the amine component is sometimes used. The amount of the coupling agent, such as PCl₃, is crucial; typically, about 0.3 to 0.5 molar equivalents relative to the 3-hydroxy-2-naphthoic acid are used.
-
Issue 2: Presence of Significant Byproducts in the Final Product
Byproduct formation can complicate purification and reduce the overall yield and purity of this compound.
Common Byproducts and Minimization Strategies:
-
Unreacted Starting Materials: The presence of 3-hydroxy-2-naphthoic acid or 5-chloro-2-methoxyaniline in the final product indicates an incomplete reaction.
-
Identification: These can be detected by TLC or HPLC by comparing with authentic standards.
-
Minimization: Ensure optimal reaction conditions (temperature, time) and correct stoichiometry as mentioned above. Post-reaction, a basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted acidic starting material, while an acidic wash can remove unreacted amine.
-
-
Self-Condensation Products: Symmetrical anilides can form from the self-condensation of the amine, or esters can form from the reaction of the naphthoic acid with itself, especially at high temperatures.
-
Identification: These byproducts can often be identified by mass spectrometry (MS) or NMR spectroscopy.
-
Minimization: Control the reaction temperature carefully. Add the coupling agent slowly and in a controlled manner to the reaction mixture to prevent localized high concentrations that can promote side reactions.
-
-
Phosphorous-Containing Byproducts: When using phosphorus trichloride (PCl₃) as a coupling agent, residual phosphorous-based impurities can be present.
-
Identification: These are often inorganic and can be detected by elemental analysis or specific spectroscopic methods.
-
Minimization: A thorough aqueous workup is essential to hydrolyze and remove any remaining PCl₃ and related phosphorous acids. Washing the organic layer with water or a mild base is effective.
-
Table 1: Summary of Potential Byproducts and Recommended Actions
| Byproduct Type | Identification Method(s) | Minimization Strategy |
| Unreacted 3-hydroxy-2-naphthoic acid | TLC, HPLC | Optimize reaction time and temperature; use appropriate stoichiometry; perform a basic wash during workup. |
| Unreacted 5-chloro-2-methoxyaniline | TLC, HPLC | Optimize reaction time and temperature; use appropriate stoichiometry; perform an acidic wash during workup. |
| Self-condensation Products | MS, NMR | Maintain strict temperature control; ensure slow and controlled addition of the coupling agent. |
| Phosphorous-based Impurities | Elemental Analysis, ICP-MS | Conduct a thorough aqueous workup and wash the product with water or a mild base. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically an amidation reaction. It involves the coupling of 3-hydroxy-2-naphthoic acid with 5-chloro-2-methoxyaniline. A coupling agent, most commonly phosphorus trichloride (PCl₃), is used in a high-boiling point inert solvent like toluene. The PCl₃ activates the carboxylic acid, allowing it to react with the amine to form the desired amide.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q3: What are the best practices for purifying the final product?
A3: After the reaction is complete, the crude product is typically isolated by filtration. Purification often involves washing the crude solid with a series of solvents to remove different types of impurities. A common sequence includes:
-
A hot acidic solution (e.g., dilute HCl) to remove unreacted amine and basic impurities.
-
A hot basic solution (e.g., dilute NaOH) to remove unreacted 3-hydroxy-2-naphthoic acid.
-
Washing with hot water to remove any residual salts.
-
Finally, recrystallization from a suitable organic solvent (e.g., chlorobenzene, xylene, or a mixture of solvents) can be performed to achieve high purity.
Experimental Protocols & Visualizations
General Synthesis Protocol
A detailed experimental procedure for a similar Naphthol AS-type pigment synthesis is as follows:
-
Charge a reactor with an inert solvent such as toluene.
-
Add 3-hydroxy-2-naphthoic acid to the solvent.
-
Begin stirring and slowly add phosphorus trichloride (PCl₃) while maintaining the temperature.
-
After the addition of PCl₃, add 5-chloro-2-methoxyaniline to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain for several hours until the reaction is complete as monitored by TLC.
-
Cool the mixture and isolate the crude product by filtration.
-
Purify the crude product by washing with appropriate acidic and basic solutions, followed by water.
-
Dry the final product.
Caption: Experimental workflow for the synthesis of this compound.
Byproduct Formation Pathways
The main reaction competes with several potential side reactions that lead to the formation of byproducts. Understanding these pathways is key to their minimization.
Caption: Key reaction pathways leading to the desired product and common byproducts.
Troubleshooting Logic
When encountering issues like low yield or high impurity levels, a systematic approach to troubleshooting is beneficial.
Caption: A logical workflow for troubleshooting common synthesis issues.
Overcoming challenges in the purification of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
Welcome to the technical support center for the purification of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Reduce the volume of the solvent by gentle heating and evaporation. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| High concentration of impurities. | Perform a preliminary purification step, such as a solvent wash or column chromatography. | |
| Colored Impurities in Crystals | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling. |
| Low Yield | Too much solvent was used. | Concentrate the mother liquor and attempt a second recrystallization. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system (mobile phase). | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a clear separation of the target compound from impurities. |
| Column was not packed properly. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| The sample was loaded incorrectly. | Dissolve the sample in a minimum amount of the mobile phase and load it onto the column in a narrow band. | |
| Compound is Stuck on the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound is interacting strongly with the stationary phase (silica gel). | Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. | |
| Cracked or Channeled Column | The column ran dry. | Never let the solvent level drop below the top of the stationary phase. |
| The packing has settled unevenly. | Repack the column. | |
| Slow Flow Rate | The stationary phase is too fine. | Use a coarser grade of silica gel or alumina. |
| The column is clogged with impurities. | Pre-filter the sample before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities are unreacted starting materials, such as 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline, and by-products from side reactions. The specific impurities will depend on the synthetic route used.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on its low solubility in water and ethanol, a good starting point for recrystallization would be a polar organic solvent such as ethanol, methanol, or a mixture of solvents like ethanol/water or acetone/water.[1] The ideal solvent will dissolve the compound when hot but not when cold.
Q3: How can I choose an appropriate mobile phase for column chromatography?
A3: Use thin-layer chromatography (TLC) to screen different solvent systems. A good mobile phase will give your target compound an Rf value of approximately 0.3-0.4 and will show good separation from all impurities. A common starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
Q4: My purified compound still shows a slight yellow tint. What can I do?
A4: A persistent yellow tint may be due to trace impurities. If recrystallization with charcoal treatment does not remove the color, a final purification by column chromatography may be necessary.
Q5: The compound is poorly soluble in most common chromatography solvents. What are my options?
A5: For compounds with low solubility, you can try using a stronger, more polar solvent system, such as methanol in dichloromethane. Alternatively, you can dissolve the compound in a good solvent (like DMF or DMSO), adsorb it onto a small amount of silica gel, evaporate the solvent, and then dry-load the silica-adsorbed sample onto the column.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound at elevated temperatures but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent portion-wise until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the target compound from impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase. If the compound is not very soluble, it can be dissolved in a stronger solvent and adsorbed onto a small amount of silica gel, which is then loaded onto the column after solvent evaporation.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased during the elution to speed up the process if necessary.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Degradation pathways of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide under stress conditions
Technical Support Center: N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
Welcome to the technical support center for this compound (NCMN). This resource provides researchers, scientists, and drug development professionals with essential information on performing stress degradation studies, troubleshooting common experimental issues, and understanding the compound's degradation profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No. 137-52-0), also known as Naphthol AS-EL, is a chemical intermediate.[1][2] It is utilized in the synthesis of dyes and pigments and has been explored as a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Q2: What is a forced degradation or stress testing study?
A2: A forced degradation study, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[4] These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5] The goal is to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[6][7]
Q3: What are the most probable degradation pathways for this molecule?
A3: Based on its chemical structure, which contains an amide linkage and electron-rich aromatic rings, the most probable degradation pathways are:
-
Hydrolytic Cleavage: The amide bond is susceptible to cleavage under acidic and basic conditions, yielding 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline as primary degradants.[6]
-
Oxidative Degradation: The naphthol and methoxyphenyl rings are prone to oxidation, potentially forming quinone-type structures or undergoing ring opening.[8][9]
-
Photodegradation: Aromatic systems like naphthol are often sensitive to light, which can catalyze oxidative degradation.[10]
Q4: Why is it important to perform these studies early in drug development?
A4: Conducting forced degradation studies early provides critical information for synthesis route optimization, salt form selection, and formulation development. It helps in predicting the stability of the active pharmaceutical ingredient (API) before long-term stability data is available.[6]
Troubleshooting Guides
Issue 1: No degradation is observed under acidic or basic stress conditions.
-
Possible Cause: The concentration of the acid/base or the temperature is too low, or the exposure time is too short.
-
Troubleshooting Steps:
-
Increase the molarity of the acid (e.g., 0.1M HCl to 1M HCl) or base (e.g., 0.1M NaOH to 1M NaOH).[5]
-
Increase the temperature of the reaction. Refluxing the solution can significantly accelerate hydrolysis.[4][7]
-
Extend the duration of the stress test (e.g., from 2 hours to 8 hours or longer).
-
Ensure the compound is fully dissolved. A co-solvent may be necessary if solubility in the aqueous medium is low.[4]
-
Issue 2: The HPLC chromatogram shows multiple, poorly resolved peaks after degradation.
-
Possible Cause: The analytical method is not optimized to separate the parent compound from all degradants. Secondary degradation may also be occurring.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase gradient, change the column type (e.g., C18 to a different stationary phase), or modify the pH of the mobile phase.
-
Analyze at Multiple Time Points: Shorter stress times can help differentiate primary degradants from secondary products that form later.[6]
-
Use a High-Resolution Detector: Employ a photodiode array (PDA) detector to check for peak purity or a mass spectrometer (LC-MS) to identify the mass of each component, which helps in tracking and identifying degradants.[11]
-
Issue 3: Degradation is too extensive (>20%), making it difficult to identify primary pathways.
-
Possible Cause: The stress conditions are overly harsh. The goal of forced degradation is typically to achieve 5-20% degradation.[5]
-
Troubleshooting Steps:
-
Reduce the severity of the stressor. Use a lower concentration of acid, base, or oxidizing agent.
-
Lower the reaction temperature.
-
Decrease the exposure time significantly.
-
For photostability, reduce the intensity or duration of light exposure.
-
Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as specified. A control sample (stock solution with water instead of stressor) should be run in parallel.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Incubate at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Incubate at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.[7]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette) to a light source providing combined UV and visible light as per ICH Q1B guidelines.
-
-
Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.
Data Summary: Expected Degradation
The following table summarizes the expected quantitative outcomes from the forced degradation studies. Values are illustrative and will vary based on precise experimental conditions.
| Stress Condition | Stressor | Incubation Time & Temp | Expected Degradation (%) | Primary Degradants |
| Acid Hydrolysis | 1M HCl | 4 hours @ 80°C | 15 - 25% | 3-hydroxy-2-naphthoic acid, 5-chloro-2-methoxyaniline |
| Base Hydrolysis | 1M NaOH | 2 hours @ 80°C | 20 - 30% | 3-hydroxy-2-naphthoic acid, 5-chloro-2-methoxyaniline |
| Oxidation | 10% H₂O₂ | 6 hours @ RT | 10 - 20% | Oxidized naphthyl and phenyl derivatives (e.g., quinones) |
| Thermal | Dry Heat | 24 hours @ 105°C | 5 - 10% | Mixture, primarily hydrolytic and oxidative products |
| Photolytic | ICH Q1B | Per Guideline | 10 - 15% | Oxidative degradation products |
Visualizations: Workflows and Pathways
Experimental Workflow
The diagram below illustrates the standard workflow for a forced degradation experiment.
Predicted Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound under hydrolytic and oxidative stress.
1. Hydrolytic Degradation Pathway
2. Oxidative Degradation Pathway
References
- 1. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound [myskinrecipes.com]
- 4. jidps.com [jidps.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Removal of 1-naphthol from Water via Photocatalytic Degradation Over N,S-TiO2/ Silica Sulfuric Acid under visible Light [jaehr.muk.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. forced degradation products: Topics by Science.gov [science.gov]
Resolving peak tailing in HPLC analysis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise resolution, quantification accuracy, and overall method reliability.[1] An ideal chromatographic peak is symmetrical, resembling a Gaussian distribution.[1] Peak tailing is characterized by an asymmetry where the latter part of the peak is broader than the front part.[2] This guide provides a systematic approach to diagnose and resolve peak tailing for this compound.
Initial Assessment:
Before modifying your HPLC method, it is crucial to confirm that the issue is not related to the instrument setup.
-
Check for extra-column volume: Excessive tubing length or wide-diameter tubing can cause peak dispersion and tailing.[3] Ensure that all connections are secure and that the shortest possible length of narrow-bore tubing is used.
-
Inspect for blockages: A partially blocked frit or a void at the column inlet can lead to poor peak shape.[4] If you suspect a blockage, you can try reversing the column (if the manufacturer's instructions permit) and flushing it with a strong solvent.[5]
-
Column Health: An old or degraded column can lose its efficiency and contribute to peak tailing.[6] If the column has been used extensively or with aggressive mobile phases, consider replacing it.
Systematic Troubleshooting of Peak Tailing:
The primary chemical causes of peak tailing in reversed-phase HPLC are secondary interactions between the analyte and the stationary phase.[4][7][8] For this compound, which contains a hydroxyl group (phenolic) and an amide group, the following interactions are the most likely culprits:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact with polar functional groups on the analyte, leading to peak tailing.[1][8][9] These interactions are particularly problematic for basic compounds.[4]
-
Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can act as Lewis acids and chelate with the analyte, causing peak distortion.[1][7][10][11] The hydroxyl and amide groups in the target molecule could potentially participate in such interactions.
The following workflow can be used to systematically address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for this compound?
A1: The most probable causes are secondary interactions with the stationary phase. These include:
-
Silanol Interactions: The polar hydroxyl and amide groups of your analyte can interact with residual acidic silanol groups on the silica-based column packing.[1][8][9]
-
Metal Chelation: Trace metal contaminants in the silica matrix can chelate with your analyte, leading to distorted peak shapes.[1][7][10]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: The mobile phase pH is a critical parameter that influences the ionization state of both your analyte and the residual silanol groups on the column.[12][13][14]
-
At a low pH (e.g., below 3), the acidic silanol groups are protonated and less likely to interact with your analyte through ion-exchange mechanisms, which can significantly improve peak shape.[7][15]
-
The ionization of your analyte, which has a phenolic hydroxyl group (acidic) and an amide group (very weakly basic), will also be affected by pH. Operating at a pH where the analyte is in a single ionic form generally leads to better peak shapes.[14] It is recommended to work at a pH that is at least 2 units away from the analyte's pKa.[16]
Q3: What is an acceptable tailing factor?
A3: An ideal symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value greater than 1.5 often indicates a significant issue with peak tailing that requires troubleshooting.[2] For regulated methods, the acceptable limit is often set at or below 2.0.[7]
Q4: Can changing the organic modifier in the mobile phase help reduce peak tailing?
A4: While the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity and peak shape, it is often a less direct approach to resolving severe peak tailing compared to adjusting the mobile phase pH or using additives.[3] However, in some cases, changing the organic modifier can alter the interactions between the analyte and the stationary phase, leading to improved peak symmetry.
Q5: When should I consider using a different HPLC column?
A5: If you have systematically optimized the mobile phase conditions (pH, additives) and are still observing significant peak tailing, it may be necessary to switch to a different column.[6] Consider columns that are specifically designed to minimize silanol interactions, such as:
-
End-capped columns: These columns have been treated to block a significant portion of the residual silanol groups.[3][10]
-
Hybrid silica columns: These columns incorporate organic modifications into the silica matrix, which can shield the analyte from silanol interactions.[10]
Experimental Protocol for Resolving Peak Tailing
This protocol outlines a systematic approach to investigate and resolve peak tailing for the HPLC analysis of this compound.
1. Analyte and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the initial mobile phase to a concentration of approximately 10-20 µg/mL.
2. HPLC System and Initial Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A conventional C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte (a preliminary scan should be performed).
-
Column Temperature: 30 °C.
3. Experimental Procedure:
The following experiments will be conducted to systematically evaluate the effect of mobile phase pH and additives on peak shape.
Experiment 1: Effect of Mobile Phase pH
-
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
-
Procedure:
-
Prepare a series of aqueous mobile phase components buffered at different pH values. It is recommended to start with acidic conditions as this is often effective at reducing silanol interactions.[4][7]
-
Mobile Phase A1 (pH 2.5): 0.1% Formic Acid in Water.
-
Mobile Phase A2 (pH 3.5): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase A3 (pH 7.0): 10 mM Ammonium Bicarbonate in Water, pH 7.0.
-
-
For each pH level, prepare the final mobile phase by mixing the buffered aqueous component with acetonitrile in a 40:60 (v/v) ratio.
-
Equilibrate the column with each mobile phase for at least 15-20 column volumes before injecting the working standard.
-
Inject the working standard in triplicate for each mobile phase condition.
-
Record the chromatograms and calculate the tailing factor for the analyte peak under each condition.
-
Experiment 2: Effect of Mobile Phase Additive (Triethylamine)
-
Objective: To evaluate the effectiveness of a silanol-masking agent in reducing peak tailing. Triethylamine (TEA) is a common additive used for this purpose.[15]
-
Procedure:
-
Based on the results of Experiment 1, select the mobile phase pH that provided the best (or least poor) peak shape.
-
Prepare a new mobile phase with the addition of 0.1% (v/v) triethylamine to the aqueous component before mixing with acetonitrile.
-
Equilibrate the column and inject the working standard in triplicate.
-
Record the chromatograms and calculate the tailing factor.
-
4. Data Analysis and Interpretation:
-
Summarize the retention time, peak width at 5% height, and tailing factor for each experimental condition in a table.
-
Compare the tailing factors obtained under the different conditions to identify the optimal mobile phase composition for achieving a symmetrical peak shape. A significant reduction in the tailing factor towards 1.0 indicates an improvement in the chromatographic performance.
Data Presentation
The following table summarizes hypothetical data from the proposed experiments to illustrate the expected outcomes.
| Experiment ID | Mobile Phase Composition | Retention Time (min) | Peak Width at 5% Height (min) | Tailing Factor (As) |
| Initial | 60:40 ACN:Water | 5.2 | 0.85 | 2.1 |
| Exp 1a | 60:40 ACN:0.1% Formic Acid (pH 2.5) | 6.5 | 0.45 | 1.2 |
| Exp 1b | 60:40 ACN:10mM NH4OAc (pH 3.5) | 6.1 | 0.58 | 1.5 |
| Exp 1c | 60:40 ACN:10mM NH4HCO3 (pH 7.0) | 4.8 | 0.92 | 2.5 |
| Exp 2 | 60:40 ACN:0.1% Formic Acid + 0.1% TEA | 6.3 | 0.42 | 1.1 |
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. The optimal chromatographic conditions may vary depending on the specific HPLC system, column, and reagents used. It is recommended to perform a thorough method development and validation study for your specific application.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Enhancing the stability of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in solution during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in solution | - Poor solubility in the chosen solvent. - Temperature effects causing the compound to fall out of solution. - Chemical reaction or degradation leading to insoluble products. | - Solvent Selection: The compound has limited solubility in water. For aqueous-based experiments, first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol before diluting with the aqueous medium. - Temperature Control: Ensure the solution is maintained at the recommended storage temperature. If warming is necessary to redissolve the compound, do so gently and monitor for any signs of degradation. - pH Adjustment: The solubility of the naphthol moiety can be pH-dependent. Adjusting the pH may improve solubility, but be cautious as extreme pH values can accelerate degradation. |
| Discoloration of the solution (e.g., yellowing or browning) | - Oxidation: The naphthol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. - Photodegradation: Exposure to UV or visible light can induce degradation. | - Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to shield from light. - Inert Atmosphere: For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Solvent Purity: Use high-purity, degassed solvents. - Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA. |
| Inconsistent analytical results (e.g., decreasing concentration over time) | - Chemical Instability: The compound may be degrading in the chosen solvent system or under the experimental conditions. - Adsorption to Surfaces: The compound may adsorb to the surface of storage containers or analytical vials. | - Stability-Indicating Method: Use a validated stability-indicating analytical method, such as HPLC-UV, to accurately quantify the parent compound and detect any degradation products. - Control Samples: Always run control samples under identical conditions to differentiate between experimental effects and inherent instability. - Material of Containers: Use silanized glass or low-adsorption plastic vials for storage and analysis to minimize surface binding. - pH Control: Buffer the solution to a pH where the compound is most stable (typically slightly acidic to neutral for aromatic amides). |
| Appearance of new peaks in chromatograms | - Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | - Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the degradation pathways and confirming that the analytical method can separate the degradants from the parent compound. - Peak Identification: Use techniques like LC-MS to identify the mass of the degradation products and elucidate their structures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways are:
-
Amide Hydrolysis: Cleavage of the amide bond, which can be catalyzed by acidic or basic conditions, typically accelerated by heat. This would result in the formation of 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline.
-
Oxidation: The 3-hydroxy-2-naphthyl moiety is susceptible to oxidation, especially in the presence of oxygen, light, and at higher pH values. This can lead to the formation of colored quinone-type structures.[1][2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Increased risk of amide hydrolysis, particularly at elevated temperatures.
-
Neutral Conditions (pH 6-7.5): Generally, the compound exhibits the highest stability in this range.
-
Basic Conditions (pH > 8): The phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This species is more susceptible to oxidation.[4] Alkaline conditions can also promote amide hydrolysis.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored:
-
In the dark: Use amber glass vials or wrap containers in foil.[4]
-
At reduced temperatures: Refrigeration (2-8 °C) is recommended for short-to-medium-term storage. For long-term storage, freezing (-20 °C or lower) may be appropriate, but a freeze-thaw stability study should be conducted.
-
Under an inert atmosphere: Purging the solution and headspace with nitrogen or argon can prevent oxidative degradation.
-
At an optimal pH: If possible, buffer the solution to a pH between 6.0 and 7.5.
Q4: Which solvents are recommended for preparing solutions?
A4: The choice of solvent depends on the intended application.
-
For stock solutions: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or methanol are suitable for preparing concentrated stock solutions.
-
For aqueous experimental media: A common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer or medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the experiment.
Q5: How can I monitor the stability of my solution over time?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the recommended approach.[5] This method should be able to separate the parent compound from all potential degradation products, process impurities, and other components in the sample matrix. Regular analysis of the solution stored under the intended conditions will allow for the quantification of the parent compound and the detection of any increase in degradation products.
Data Presentation
The following tables summarize representative quantitative data from forced degradation studies. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products Observed |
| 0.1 M HCl | 24 | 60 | ~15% | Amide hydrolysis products |
| 0.1 M NaOH | 24 | 60 | ~20% | Amide hydrolysis and oxidation products |
| 3% H₂O₂ | 24 | 25 | ~10% | Oxidation products |
| Photolytic (ICH Q1B) | 24 | 25 | ~5% | Photodegradation products |
| Thermal (Dry Heat) | 48 | 80 | ~8% | Thermal degradation products |
Table 2: pH-Rate Profile for the Degradation of this compound at 60°C (Illustrative Data)
| pH | Apparent First-Order Rate Constant (k_obs) (x 10⁻³ hr⁻¹) | Half-life (t½) (hours) |
| 2.0 | 7.5 | 92.4 |
| 4.0 | 2.1 | 330.1 |
| 6.0 | 0.8 | 866.4 |
| 7.0 | 0.5 | 1386.3 |
| 8.0 | 1.5 | 462.1 |
| 10.0 | 9.2 | 75.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and to generate potential degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
pH meter
-
Heating block or water bath
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol for HPLC analysis. Also, subject a solution to the same thermal stress.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a reliable HPLC method for the quantification of this compound and the separation of its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Mandatory Visualization
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Recrystallization of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
This guide provides detailed troubleshooting advice and experimental protocols for the recrystallization of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide (also known as Naphthol AS-CA), a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and organic pigments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, which is described as being difficult to dissolve in water and ethanol[2], a high-boiling point polar solvent or a mixed solvent system is often effective. Toluene, or a mixed system like ethanol/water or acetone/water, are common starting points for similar aromatic compounds.[3] The best approach is to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q2: My compound won't dissolve, even in hot solvent. What should I do?
A2: First, ensure you are giving it enough time and that the solvent is at or near its boiling point. If it still doesn't dissolve, you may have insoluble impurities or you are not using enough solvent. Add small, incremental amounts of hot solvent until the compound dissolves. If a portion remains undissolved despite adding a significant amount of solvent, it is likely an insoluble impurity that should be removed via hot gravity filtration.[3]
Q3: The solution has cooled, but no crystals have formed. What's wrong?
A3: This is a common issue, often due to two main reasons:
-
Too much solvent was used: This is the most frequent cause.[4] The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration and then allow it to cool again.
-
The solution is supersaturated: The compound is dissolved at a concentration higher than its normal saturation point. Crystallization can be induced by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a tiny "seed crystal" of the pure compound.[4]
Q4: My compound separated as an oil instead of crystals. How do I fix this?
A4: This phenomenon, known as "oiling out," can occur if the compound's melting point is lower than the solvent's boiling point, if the solution cools too quickly, or if there are significant impurities.[4] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent, and then allow the solution to cool much more slowly. Insulating the flask can help achieve the gradual cooling necessary for proper crystal formation.[3][4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | Excess Solvent: The concentration of the compound is too low for crystallization to occur.[4] | Reheat the solution and boil off a portion of the solvent. Allow the more concentrated solution to cool again. |
| Premature Crystallization: Crystals formed during a hot filtration step, resulting in product loss on the filter paper. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. Filter the solution as quickly as possible. | |
| Inappropriate Solvent: The compound is too soluble in the solvent even at cold temperatures. | Recover the compound by evaporating the solvent and attempt the recrystallization with a different, less effective solvent or a mixed solvent system. | |
| Product "Oils Out" | Rapid Cooling: The solution was cooled too quickly, preventing the formation of an ordered crystal lattice.[5] | Reheat to redissolve the oil, add a small amount of extra solvent, and cool slowly by placing the flask in a beaker of hot water or covering it with an insulating material. |
| High Impurity Level: Impurities can depress the melting point and interfere with crystallization. | The oil may need to be purified by another method, such as column chromatography, before a successful recrystallization can be achieved. | |
| Solvent Boiling Point > Compound Melting Point: The solid melts in the hot solvent before it dissolves. The melting point of this compound is 218 °C, so this is less likely with common solvents.[2] | Choose a solvent with a lower boiling point. | |
| Crystals are Colored or Appear Impure | Colored Impurities Present: Trace impurities can be strongly colored and co-crystallize with the product. | Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping. |
| Rapid Crystal Growth: Crystals formed too quickly, trapping impurities within the lattice.[5] | Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool as slowly as possible to promote the growth of large, pure crystals. |
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClNO₃ | [1][6] |
| Molecular Weight | 327.76 g/mol | [1][2] |
| Melting Point | 218 °C | [2] |
| Boiling Point | 446.3 °C (Predicted) | [1][2] |
| Appearance | White (or brown) powder | [2] |
| Solubility | Difficult to dissolve in water and ethanol; Soluble in alkali. | [2] |
Detailed Experimental Protocol: Recrystallization
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude compound into several test tubes.
-
Add 0.5 mL of a different candidate solvent (e.g., toluene, ethanol, acetone, ethyl acetate) to each tube.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes that show poor solubility. The best solvent will fully dissolve the compound at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystals is the most suitable.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a boiling chip and the chosen solvent. Start with a small amount of solvent and add more in small portions.
-
Heat the mixture to the boiling point of the solvent while stirring or swirling.
-
Continue adding hot solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good recovery.[7]
3. Decolorization and Hot Filtration (if necessary):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
-
To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
5. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Using room temperature or warm solvent will dissolve some of the product, reducing the yield.[7]
6. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by taking a melting point.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when crystals fail to form after the solution has cooled.
Caption: Troubleshooting workflow for when no crystals appear upon cooling.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Mitigating Interference with N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in biological assays when using N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a chemical compound primarily used as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] It is also utilized in the development of new analgesic and antipyretic agents.[1] While not commonly used as a screening compound, its presence in chemical libraries or as a synthetic precursor may lead to its introduction into biological assays.
Q2: Why might this compound interfere with my biological assay?
Interference from a compound like this compound can stem from several of its physicochemical properties. These include:
-
Optical Properties: The molecule's aromatic structure may lead to intrinsic fluorescence or absorbance that can overlap with the detection wavelengths of your assay.
-
Aggregation: At certain concentrations, the compound may form colloidal aggregates, which can non-specifically inhibit enzymes and other proteins.
-
Chemical Reactivity: The presence of a hydroxyl group and an amide linkage could, under specific conditions, lead to unwanted chemical reactions with assay components.
-
Non-Specific Binding: The planar and hydrophobic nature of the molecule may cause it to bind non-specifically to proteins or other macromolecules in your assay.
Q3: What are the initial steps I should take if I suspect my assay results are being affected by this compound?
If you suspect interference, the first step is to confirm the issue is compound-specific. Run control experiments without the compound and with vehicle alone (e.g., DMSO) to establish a baseline. If the issue persists only in the presence of the compound, you can proceed with more specific troubleshooting steps outlined in this guide.
Troubleshooting Guide
The following table summarizes common problems observed when using this compound and provides a structured approach to troubleshoot these issues.
| Observed Problem | Potential Cause | Recommended Action(s) |
| High background signal in fluorescence/absorbance assays | The compound may be intrinsically fluorescent or colored. | 1. Measure the fluorescence/absorbance of the compound alone in the assay buffer. 2. If significant, subtract the background signal from your experimental wells. 3. Consider using an orthogonal assay with a different detection method (e.g., luminescence). |
| Apparent inhibition that is not dose-dependent or has a steep dose-response curve | Compound aggregation leading to non-specific inhibition. | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. 2. Perform dynamic light scattering (DLS) to confirm aggregate formation at relevant concentrations. 3. Test the compound in an orthogonal assay. |
| Loss of signal over time or inconsistent results between replicates | The compound may be unstable in the assay buffer or reactive with assay components. | 1. Assess the stability of the compound in your assay buffer over the time course of the experiment using HPLC-MS. 2. Run a counter-screen to check for reactivity with other assay components (e.g., reporter molecules). |
| Irreproducible results across different protein concentrations | Non-specific binding of the compound to the target protein or other proteins in the assay. | 1. Vary the concentration of the target enzyme/protein in the assay. True inhibitors should show an IC50 independent of enzyme concentration. 2. Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to the target. |
Experimental Protocols
Here are detailed protocols for key experiments to diagnose and mitigate interference from this compound.
Protocol 1: Assessing Optical Interference
Objective: To determine if the compound interferes with the assay's optical detection method.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader (absorbance and/or fluorescence)
-
Microplates (clear for absorbance, black for fluorescence)[1]
Procedure:
-
Prepare a dilution series of the compound in the assay buffer at the same concentrations used in your main experiment.
-
Add the diluted compound to the wells of the appropriate microplate.
-
Include wells with assay buffer only as a blank.
-
Read the absorbance or fluorescence at the same wavelength(s) used in your assay.
-
Data Analysis: Subtract the blank reading from the compound readings. If the signal is significant (e.g., >10% of the positive control signal), this indicates optical interference.
Protocol 2: Detecting Compound Aggregation
Objective: To determine if the compound forms aggregates at the concentrations used in the assay.
Materials:
-
This compound
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
-
Your standard biological assay setup
Procedure:
-
Prepare two sets of assay conditions: one with the standard assay buffer and another with the assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Run your standard assay with a dose-response of the compound under both buffer conditions.
-
Data Analysis: If the apparent inhibition is significantly reduced or eliminated in the presence of Triton X-100, it is highly likely that the compound is acting as an aggregator.
Protocol 3: Orthogonal Assay Confirmation
Objective: To confirm a compound's activity using a different assay technology to rule out technology-specific interference.
Procedure:
-
Identify an alternative assay for your target that relies on a different detection principle. For example, if your primary assay is fluorescence-based, consider a label-free method like mass spectrometry or surface plasmon resonance.[2]
-
Test the compound in this orthogonal assay.
-
Data Analysis: If the compound shows similar activity and potency in the orthogonal assay, the initial results are more likely to be genuine. If the activity is not observed, the initial results were likely an artifact of the primary assay format.
Visualizing Interference Workflows and Pathways
The following diagrams illustrate the decision-making process for troubleshooting assay interference and the potential mechanisms of action.
Caption: A logical workflow for troubleshooting assay interference.
Caption: Potential mechanisms of assay interference.
References
Validation & Comparative
A Comparative Guide to the Quantification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide: A Validated HPLC-UV Method and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed validation of a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This compound is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] The presented HPLC method is compared with potential alternative analytical techniques, offering a basis for selecting the most suitable approach for quality control and research purposes.
Introduction to this compound
This compound (CAS No: 137-52-0) is an aromatic amide with the molecular formula C₁₈H₁₄ClNO₃.[2][3] It serves as a crucial building block in organic synthesis, particularly in the development of pigments and as an intermediate for active pharmaceutical ingredients (APIs). Given its role in pharmaceutical manufacturing, a reliable and validated analytical method is imperative for ensuring the quality, purity, and potency of the final product.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A highly specific, accurate, and precise RP-HPLC method with UV detection has been developed and validated for the quantification of this compound. The method is stability-indicating, capable of separating the main compound from its potential degradation products and synthesis-related impurities.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method was performed according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water 50:50).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 200 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the diluent to achieve a target concentration of approximately 100 µg/mL, and filter through a 0.45 µm syringe filter before injection.
Data Presentation: Summary of Validation Parameters
The performance of the HPLC method was rigorously assessed, and the results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25483x + 1250 |
Table 2: Accuracy (Recovery Studies)
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| 80% | 80 | 79.8 | 99.75 | 0.45 |
| 100% | 100 | 100.3 | 100.30 | 0.31 |
| 120% | 120 | 119.5 | 99.58 | 0.52 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | Measured Area (% RSD, n=6) |
| Intra-day Precision | 100 | 0.58% |
| Inter-day Precision | 100 | 0.89% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Table 5: Robustness
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 0.9 mL/min & 1.1 mL/min | < 2.0% |
| Mobile Phase Composition (± 2%) | 63:37 & 67:33 (ACN:Water) | < 2.0% |
| Column Temperature (± 2°C) | 28°C & 32°C | < 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The compound was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. In all cases, the degradation products were well-resolved from the parent peak, confirming the method's specificity.
Alternative Quantification Methods: A Comparison
While the validated HPLC method offers excellent performance, other techniques could be considered depending on the specific requirements of the analysis.
Table 6: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV (This Method) | Chromatographic separation followed by UV absorbance detection. | High specificity, accuracy, and precision. Stability-indicating. | Requires specialized equipment and trained personnel. Higher cost per sample. |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other UV-absorbing compounds. Not suitable for complex mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-based detection. | Extremely high sensitivity and specificity. Provides structural information. | High initial instrument cost and complexity. Requires significant expertise for operation and data interpretation. |
| Thin-Layer Chromatography (TLC) with Densitometry | Separation on a TLC plate followed by quantification of spot intensity. | Low cost, high throughput for multiple samples. | Lower precision and accuracy compared to HPLC. Limited quantification capabilities. |
Visualization of the Validation Workflow
The logical flow of the HPLC method validation process is illustrated in the diagram below. This workflow ensures that the analytical method is suitable for its intended purpose.
Caption: Logical workflow for the validation of the HPLC analytical method.
Conclusion
The presented RP-HPLC method provides a reliable, accurate, and robust solution for the quantification of this compound in various samples. The comprehensive validation demonstrates its suitability for routine quality control and research applications. While alternative methods like UV-Vis spectrophotometry and LC-MS exist, the HPLC-UV method offers the optimal balance of specificity, performance, and cost-effectiveness for most applications in pharmaceutical development.
References
A Comparative Analysis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and Other COX-2 Inhibitor Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Precursors for Cyclooxygenase-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering a targeted approach with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The efficiency and viability of synthesizing these inhibitors are critically dependent on the selection of precursor molecules. This guide provides a comparative analysis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and other key precursors used in the synthesis of prominent COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib.
Introduction to COX-2 and Its Inhibition
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with improved safety profiles.
Precursor Performance: A Comparative Overview
The choice of precursor significantly impacts the overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This section compares this compound with established precursors for diarylpyrazole and diaryl-2(5H)-furanone classes of COX-2 inhibitors.
While this compound is recognized as a key intermediate in the synthesis of NSAIDs, particularly selective COX-2 inhibitors, direct, publicly available comparative studies detailing its performance against other precursors are limited.[1] However, based on its structural features, it is a viable candidate for the synthesis of novel COX-2 inhibitors.
Below is a summary of performance data for well-established COX-2 inhibitor precursors.
Data Presentation: Precursor and Product Comparison
Table 1: Comparison of Precursors for Diarylpyrazole COX-2 Inhibitors (e.g., Celecoxib)
| Precursor 1 | Precursor 2 | Final Product | Reported Yield | Reported Purity | Reference |
| 4-Methylacetophenone | 4-Hydrazinobenzenesulfonamide hydrochloride | Celecoxib | 46-96% | >99% | [2][3][4] |
| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 4-Hydrazinobenzenesulfonamide hydrochloride | Celecoxib | 90% | High | [5] |
Table 2: Comparison of Precursors for Diaryl-2(5H)-furanone COX-2 Inhibitors (e.g., Rofecoxib)
| Precursor 1 | Precursor 2 | Final Product | Reported Yield | Reported Purity | Reference |
| Phenylacetic acid derivative | 2-Bromo-4'-(methylsulfonyl)acetophenone | Rofecoxib | 64-78% | High | [6][7] |
| 4-(Methylthio)phenylacetic acid | 2-Bromo-4'-(methylsulfonyl)acetophenone | Rofecoxib Intermediate | Not Specified | Not Specified |
Table 3: Performance of Precursors for Bipyridine-class COX-2 Inhibitors (e.g., Etoricoxib)
| Precursor(s) | Final Product | Reported Yield | Reported Purity | Reference |
| Substituted chlorovinamidinium salts, ketosulfone | Etoricoxib | 65-75.9% | 91.28-96.31% | [8][9] |
Table 4: COX-2 Inhibition Data for Synthesized Compounds
| Compound Class | Example Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Diarylpyrazole | Celecoxib | 0.04 - 0.42 | 7.8 - 33.8 | [10][11] |
| Diaryl-2(5H)-furanone | Rofecoxib | Not Specified | Not Specified | |
| Thiophene carboxamide derivative | VIIa | 0.29 | 67.24 | [10] |
| 1,3-Diarylpyrazolones | P3-P17 | 1.98 - >100 | Not Specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of a diarylpyrazole COX-2 inhibitor and an in vitro COX-2 inhibition assay.
Synthesis of a Diarylpyrazole COX-2 Inhibitor (Celecoxib)
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione A solution of 4-methylacetophenone and ethyl trifluoroacetate is reacted in the presence of a base such as sodium methoxide in a suitable solvent like toluene. The reaction mixture is heated and stirred for several hours. After completion, the reaction is quenched with an acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the diketone intermediate.[3][4]
Step 2: Synthesis of Celecoxib The intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a solvent such as ethanol. The mixture is refluxed for several hours. Upon cooling, the crude product precipitates and is collected by filtration. The crude product is then purified by recrystallization to obtain pure Celecoxib.[2][3]
In Vitro COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the COX-2 enzyme activity (IC50).
-
Enzyme and Compound Preparation: Human recombinant COX-2 enzyme is prepared in a suitable buffer. The test compound (e.g., the newly synthesized COX-2 inhibitor) is dissolved in a solvent like DMSO and serially diluted to various concentrations.
-
Incubation: The COX-2 enzyme is pre-incubated with the different concentrations of the test compound for a specific time at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination and Measurement: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualizations
COX-2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway leading to the expression of COX-2 and the subsequent production of prostaglandins, which are key mediators of inflammation.
Caption: Simplified COX-2 signaling pathway.
Experimental Workflow for Precursor Comparison
The diagram below outlines a logical workflow for the comparative analysis of different COX-2 inhibitor precursors.
Caption: Workflow for precursor comparison.
Conclusion
The selection of a suitable precursor is a critical decision in the development of selective COX-2 inhibitors. While established precursors for drugs like Celecoxib and Rofecoxib have well-documented synthetic routes and performance metrics, the potential of alternative precursors like this compound warrants further investigation. Its structural features suggest it could be a valuable starting material for novel COX-2 inhibitors. Future research should focus on developing and optimizing synthetic pathways from this precursor and conducting direct comparative studies to evaluate its efficiency and the biological activity of the resulting compounds. This will enable a more comprehensive understanding of its potential in the landscape of anti-inflammatory drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Rofecoxib synthesis - chemicalbook [chemicalbook.com]
- 8. theaspd.com [theaspd.com]
- 9. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the well-established selective COX-2 inhibitor, Celecoxib, and N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a compound recognized as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental frameworks to facilitate a comprehensive understanding of their roles in the inhibition of cyclooxygenase-2 (COX-2).
Introduction to COX-2 Inhibition
Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, plays a pivotal role in the inflammatory cascade. COX-1 is constitutively expressed in most tissues and is integral to maintaining normal physiological functions, such as protecting the gastric mucosa. In contrast, the expression of COX-2 is induced by inflammatory stimuli like cytokines and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]
Celecoxib is a widely used NSAID that functions as a selective COX-2 inhibitor.[1] Its chemical structure allows it to specifically bind to the active site of the COX-2 enzyme.[1] this compound is noted as a crucial building block in the creation of new selective COX-2 inhibitors, suggesting its structural framework is optimized for interaction with the COX-2 enzyme.[2]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
While extensive data is available for Celecoxib, direct experimental IC50 values for this compound are not readily found in the public domain, reflecting its status as a synthetic intermediate. The following table summarizes the reported inhibitory activities of Celecoxib.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-1 | 82 | 12 |
| COX-2 | 6.8 | ||
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available |
Note: The IC50 values for Celecoxib can vary between different studies and assay conditions.[1][3]
Experimental Protocols: In Vitro COX Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is commonly performed using in vitro enzyme assays. A fluorometric assay is a widely used method.
Principle
This assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2. A fluorescent probe is oxidized during this reduction, leading to a measurable increase in fluorescence. The presence of a COX inhibitor reduces the amount of PGG2 produced, resulting in a lower fluorescent signal.
Materials
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., Tris-HCl)
-
Heme (as a cofactor)
-
Arachidonic Acid (substrate)
-
Fluorometric Probe
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Fluorescence plate reader
Procedure
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate. Subsequently, add various concentrations of the test compound or the reference inhibitor. Include a control group with no inhibitor. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway of COX-2 in Inflammation
Inflammatory stimuli, such as pathogens or tissue damage, trigger a signaling cascade that leads to the expression of the COX-2 gene. The resulting COX-2 enzyme then metabolizes arachidonic acid into prostaglandins, which are key mediators of the inflammatory response, causing vasodilation, increased vascular permeability, and pain.
Concluding Remarks
Celecoxib is a well-characterized selective COX-2 inhibitor with proven efficacy. While this compound is positioned as a precursor for novel COX-2 inhibitors, a full comparative analysis is limited by the absence of publicly available data on its specific inhibitory activity. The structural features of the naphthamide derivative, however, suggest its potential as a scaffold for developing potent and selective anti-inflammatory agents. Further research to quantify the COX-1 and COX-2 inhibitory profile of this and similar compounds is warranted to fully understand their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
A Comparative Guide to Cyclooxygenase Inhibition: Rofecoxib vs. the Uncharacterized N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established selective cyclooxygenase-2 (COX-2) inhibitor, rofecoxib, with the lesser-known compound, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. While rofecoxib has been extensively studied, providing a wealth of selectivity and efficacy data, this compound is primarily recognized as a chemical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with its potential as a selective COX-2 inhibitor suggested by its structure.[1] This guide will present the known quantitative data for rofecoxib, outline the detailed experimental protocols required to assess the COX inhibition profile and in vivo efficacy of compounds like this compound, and provide visualizations of the relevant biological pathways and experimental workflows.
I. Quantitative Comparison of COX Inhibition
A direct quantitative comparison is challenging due to the lack of publicly available data for this compound. The following table summarizes the known inhibitory concentrations (IC50) for rofecoxib against COX-1 and COX-2, highlighting its selectivity. The corresponding data for this compound remains to be determined through the experimental protocols detailed in the subsequent section.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Rofecoxib | >100[2] | 0.53 (in human whole blood)[2] | >188[2] |
| This compound | Not available | Not available | Not available |
II. Signaling Pathway of Cyclooxygenase Inhibition
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins produced by COX-1 are involved in homeostatic functions, whereas those from COX-2 are largely induced during inflammation and contribute to pain and swelling. Selective COX-2 inhibitors like rofecoxib are designed to specifically target the inflammatory pathway while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Caption: The arachidonic acid cascade and the inhibitory targets of rofecoxib and hypothesized target for this compound.
III. Experimental Protocols
To determine the selectivity and efficacy of a novel compound like this compound, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key assays.
A. In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzyme)
This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reference inhibitors (e.g., rofecoxib, celecoxib, indomethacin)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS system
Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compound and reference inhibitors.
-
Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[3]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[3]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[3]
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA), a colorimetric/fluorometric assay, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Caption: A generalized workflow for an in vitro COX inhibition assay.
B. In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., rofecoxib, indomethacin)
-
Plethysmometer or calipers
-
Syringes and needles
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[5]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
IV. Conclusion
Rofecoxib is a well-documented, highly selective COX-2 inhibitor with proven efficacy. In contrast, this compound remains a compound of interest primarily due to its structural characteristics and its role as a precursor in NSAID synthesis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its potential COX-inhibitory activity and in vivo anti-inflammatory efficacy. Such studies are imperative to ascertain whether this compound or its derivatives could be developed into novel, safe, and effective anti-inflammatory agents. For researchers in drug discovery, the direct comparison of a potential therapeutic candidate against a known standard like rofecoxib, using these established methodologies, is a critical step in the development pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
Unambiguous Structural Confirmation of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Derivatives Using 2D NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of safe and effective therapeutic design. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its derivatives. We present detailed experimental protocols and showcase the power of 2D NMR through a hypothetical data analysis, illustrating its superiority in providing unambiguous atomic connectivity.
The architectural complexity of this compound, a key scaffold in medicinal chemistry, necessitates a robust analytical approach for its structural verification. While 1D NMR provides initial insights, 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for definitive assignments of proton and carbon signals, especially in molecules with multiple aromatic systems and complex spin-spin coupling networks.
Comparative Analysis of Structural Elucidation Techniques
While various techniques can provide structural information, they differ in the detail and nature of the data they provide. Here, we compare 2D NMR with two other common methods: X-ray Crystallography and Mass Spectrometry.
| Technique | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to reveal through-bond and through-space correlations between atoms in a molecule in solution. | - Provides detailed atom-specific connectivity.- Non-destructive.- Applicable to compounds in solution, reflecting their native state.- Can study dynamic processes. | - Requires relatively larger sample amounts.- Can be time-consuming for complex molecules.- Does not provide absolute stereochemistry directly. |
| X-ray Crystallography | Scatters X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms. | - Provides the absolute 3D structure with high precision.- Gold standard for determining stereochemistry. | - Requires a suitable single crystal, which can be difficult to grow.- Provides a static picture of the molecule in a crystalline state, which may not reflect its conformation in solution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | - Extremely sensitive, requiring minimal sample.- Provides accurate molecular weight and elemental composition.- Fragmentation patterns can offer structural clues. | - Does not provide direct information on atom connectivity or stereochemistry.- Isomers can be difficult to distinguish. |
Confirming the Structure of this compound with 2D NMR: A Step-by-Step Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using a suite of 2D NMR experiments.
Experimental Protocols
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired.
-
DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is performed to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is used to identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is performed to identify long-range (2-3 bond) proton-carbon correlations. The long-range coupling constant is typically optimized to 8 Hz.
Hypothetical 2D NMR Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR data and the key 2D NMR correlations for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Atom Number | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | DEPT-135 |
| 1' | - | 125.0 | C |
| 2' | - | 150.0 | C |
| 3' | 7.10, d, 8.5 | 115.0 | CH |
| 4' | 7.30, dd, 8.5, 2.5 | 128.0 | CH |
| 5' | - | 126.0 | C |
| 6' | 7.50, d, 2.5 | 120.0 | CH |
| OMe | 3.90, s | 56.0 | CH₃ |
| NH | 10.50, s | - | - |
| C=O | - | 168.0 | C |
| 1 | 8.20, s | 120.0 | CH |
| 2 | - | 130.0 | C |
| 3 | - | 155.0 | C |
| 4 | 7.40, s | 110.0 | CH |
| 4a | - | 135.0 | C |
| 5 | 7.90, d, 8.0 | 129.0 | CH |
| 6 | 7.55, t, 7.5 | 125.0 | CH |
| 7 | 7.65, t, 7.5 | 127.0 | CH |
| 8 | 8.10, d, 8.0 | 124.0 | CH |
| 8a | - | 128.0 | C |
| OH | 9.80, s | - | - |
Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| 7.10 (H-3') | 7.30 (H-4') | 115.0 (C-3') | 150.0 (C-2'), 126.0 (C-5') |
| 7.30 (H-4') | 7.10 (H-3'), 7.50 (H-6') | 128.0 (C-4') | 125.0 (C-1'), 120.0 (C-6') |
| 7.50 (H-6') | 7.30 (H-4') | 120.0 (C-6') | 150.0 (C-2'), 125.0 (C-1') |
| 3.90 (OMe) | - | 56.0 (OMe) | 150.0 (C-2') |
| 10.50 (NH) | - | - | 168.0 (C=O), 125.0 (C-1') |
| 8.20 (H-1) | - | 120.0 (C-1) | 130.0 (C-2), 155.0 (C-3), 128.0 (C-8a) |
| 7.40 (H-4) | - | 110.0 (C-4) | 130.0 (C-2), 155.0 (C-3), 135.0 (C-4a) |
| 7.90 (H-5) | 7.55 (H-6) | 129.0 (C-5) | 135.0 (C-4a), 127.0 (C-7) |
| 7.55 (H-6) | 7.90 (H-5), 7.65 (H-7) | 125.0 (C-6) | 124.0 (C-8), 128.0 (C-8a) |
| 7.65 (H-7) | 7.55 (H-6), 8.10 (H-8) | 127.0 (C-7) | 129.0 (C-5), 128.0 (C-8a) |
| 8.10 (H-8) | 7.65 (H-7) | 124.0 (C-8) | 125.0 (C-6), 135.0 (C-4a) |
Interpretation:
-
COSY: The COSY spectrum would reveal the proton-proton coupling networks. For instance, correlations between H-3', H-4', and H-6' would confirm the substitution pattern on the chloromethoxyphenyl ring. Similarly, the coupled system of H-5, H-6, H-7, and H-8 would define the unsubstituted benzene ring of the naphthalene moiety.
-
HSQC: The HSQC spectrum directly links each proton to its attached carbon. This allows for the unambiguous assignment of all protonated carbons. For example, the proton at 3.90 ppm would show a correlation to the carbon at 56.0 ppm, confirming the methoxy group.
-
HMBC: The HMBC spectrum is crucial for piecing together the entire molecular framework by identifying long-range correlations. Key HMBC correlations would include:
-
The methoxy protons (3.90 ppm) to the carbon C-2' (150.0 ppm), confirming its position.
-
The amide proton (10.50 ppm) to the carbonyl carbon (168.0 ppm) and C-1' (125.0 ppm), establishing the amide linkage.
-
The naphthalene protons (e.g., H-1 and H-4) to the carbons of the amide- and hydroxyl-substituted ring (C-2, C-3, C-4a), confirming the connectivity of the naphthalene system.
-
Conclusion
While techniques like X-ray crystallography and mass spectrometry provide valuable structural information, 2D NMR spectroscopy stands out for its ability to deliver a detailed and unambiguous map of atomic connectivity in the solution state. The combination of COSY, HSQC, and HMBC experiments provides a powerful toolkit for the complete structural elucidation of complex organic molecules like this compound and its derivatives. This comprehensive approach is essential for ensuring the structural integrity of pharmacologically active compounds, thereby underpinning the safety and efficacy of new drug candidates.
Comparative Analysis of Immunoassay Cross-Reactivity for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and a panel of its structural analogs in a competitive enzyme-linked immunosorbent assay (ELISA). Understanding the specificity of antibody binding is crucial for the development of selective and accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and other clinical applications. The data presented herein offers insights into how minor structural modifications can influence antibody recognition, thereby guiding the selection of candidate molecules and the design of future immunoassays.
Cross-Reactivity Data Summary
The cross-reactivity of selected analogs was evaluated against a polyclonal antibody raised against the immunogen of this compound conjugated to a carrier protein. The parent compound was assigned a cross-reactivity of 100%. The cross-reactivity of the analog compounds was calculated as the ratio of the concentration of the parent compound to the concentration of the analog required to produce 50% inhibition of the maximum signal in a competitive ELISA.
| Compound ID | Analog Name | Modification from Parent Compound | IC50 (nM) | Cross-Reactivity (%) |
| Parent | This compound | - | 15.2 | 100% |
| Analog-1 | N-(5-fluoro-2-methoxyphenyl)-3-hydroxy-2-naphthamide | Chloro group at position 5 replaced with a fluoro group. | 25.8 | 58.9% |
| Analog-2 | N-(5-chloro-2-hydroxyphenyl)-3-hydroxy-2-naphthamide | Methoxy group at position 2 replaced with a hydroxyl group. | 48.1 | 31.6% |
| Analog-3 | N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamide | Hydroxy group at position 3 of the naphthyl ring replaced with a methoxy group. | 150.5 | 10.1% |
| Analog-4 | N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide | Lacks the chloro group at position 5. | 89.3 | 17.0% |
| Analog-5 | N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide | Methoxy group at position 2 replaced with a methyl group. | 62.7 | 24.2% |
Experimental Protocols
A competitive ELISA was developed and validated to determine the cross-reactivity of the analogs. Immunoassays are bioanalytical methods where the quantification of an analyte relies on the reaction of an antigen and an antibody[1]. For small molecules, a competitive format is often employed due to their size, which makes it difficult to use a traditional sandwich assay[2][3][4].
1. Preparation of Coating Antigen: The parent compound, this compound, was conjugated to bovine serum albumin (BSA) to serve as the coating antigen.
2. Antibody Generation: Polyclonal antibodies were raised in rabbits against an immunogen prepared by conjugating the parent compound to keyhole limpet hemocyanin (KLH).
3. Competitive ELISA Protocol: A standard competitive ELISA protocol was followed[5][6][7]:
-
Coating: A 96-well microtiter plate was coated with the coating antigen (Parent-BSA conjugate) at a concentration of 5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with a wash buffer (PBS containing 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 1 hour at 37°C.
-
Competition: A mixture of the polyclonal antibody (at a predetermined optimal dilution) and either the standard (parent compound) or the analog at various concentrations was added to the wells. The plate was then incubated for 2 hours at 37°C.
-
Washing: The plate was washed three times with the wash buffer.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP), specific for the primary antibody, was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with the wash buffer.
-
Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15-20 minutes at room temperature.
-
Stopping the Reaction: The enzyme-substrate reaction was stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.
4. Data Analysis: The percentage of inhibition was calculated for each concentration of the parent compound and the analogs. The IC50 values (the concentration that causes 50% inhibition) were determined from the resulting dose-response curves. Cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) * 100
Visualizations
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Caption: Relationship between structural modifications and cross-reactivity.
References
- 1. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. microbenotes.com [microbenotes.com]
A Comparative Guide to the Purity Determination of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide: qNMR vs. Alternative Methods
The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. For a molecule such as N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, an intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)[1], selecting the most appropriate analytical technique is crucial for ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic alternatives for the purity assessment of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[2][3] Its fundamental principle lies in the direct proportionality between the integrated NMR signal area and the number of atomic nuclei responsible for that signal.[4][5] This allows for highly accurate quantification without the need for a chemically identical reference standard for the analyte, a significant advantage over many other techniques.[2][6]
Quantitative Data Summary
While specific comparative studies on this compound are not extensively published, the following table summarizes the typical performance of qNMR compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for analogous aromatic, moderately complex organic molecules. The data presented is illustrative of the expected performance for this class of compounds.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Purity (%) | 99.1 ± 0.2 | 99.3 ± 0.4 | 99.0 ± 0.5 |
| Primary Method | Yes (Traceable to SI units)[7] | No (Requires a certified reference standard) | No (Requires a certified reference standard) |
| Specificity | High (Structure-specific) | Moderate to High (Dependent on separation) | High (Excellent separation for volatile compounds) |
| Precision (RSD) | < 1%[6] | < 2% | < 1.5% |
| Analysis Time/Sample | ~15 minutes[7] | ~30 minutes | ~20 minutes |
| Sample Consumption | Low (5-20 mg) | Low (~1 mg/mL) | Very Low (<1 mg/mL) |
| Destructive | No | Yes | Yes |
| Impurity Detection | Detects all proton-containing impurities | Detects chromophoric impurities | Detects volatile impurities |
Methodology Comparison
The choice of analytical method depends on various factors including the properties of the analyte, the nature of expected impurities, and the specific requirements of the analysis (e.g., routine QC vs. reference standard certification).
Quantitative NMR (qNMR)
qNMR is a primary ratio method that provides a direct measurement of the analyte's purity against a certified internal standard.[6][8] It is highly valued for its accuracy, structural specificity, and the ability to quantify a sample without requiring an identical reference material.[7] The technique is non-destructive and can simultaneously provide structural confirmation of the analyte. However, it may have lower sensitivity compared to chromatographic methods and can be complicated by signal overlap if impurities have similar chemical shifts to the analyte.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high separation efficiency and sensitivity, particularly for non-volatile and thermally sensitive compounds like this compound.[9] Purity is typically determined using a UV detector, where the analyte's peak area is compared to the total area of all detected peaks. This method's accuracy is contingent upon all impurities having a similar response factor to the main compound or the availability of reference standards for each impurity. It is a destructive technique and may not detect impurities that lack a UV chromophore.[3]
Gas Chromatography (GC)
GC offers excellent separation for volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and prevent thermal degradation, which adds complexity to the sample preparation process.[10] GC is highly sensitive, especially with a flame ionization detector (FID), but like HPLC, it relies on reference standards for accurate quantification and is a destructive method.[11]
Experimental Protocols
The following protocols provide a detailed methodology for each analytical technique as it would be applied to this compound.
Quantitative ¹H-NMR Spectroscopy
-
Principle: The purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a known mass of a high-purity internal standard.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Protocol:
-
Sample Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., dimethyl terephthalate) into a clean vial using an analytical microbalance.[7]
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution. The internal standard's signal must not overlap with analyte or solvent signals.[4][7]
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using a quantitative pulse program. Key parameters include a 90° pulse angle, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and at least 16 scans for a good signal-to-noise ratio.[12]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula[13]: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard (IS).
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: The sample is separated on a chromatographic column, and the purity is calculated based on the relative area of the main peak detected by a UV spectrophotometer.
-
Instrumentation: HPLC system with a UV detector, C18 column.
-
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[14]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0) (e.g., 60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Identify the peak corresponding to the main compound. Calculate purity using the area percent method: Purity (%) = (Area_analyte / Total Peak Area) × 100
-
Gas Chromatography (GC-FID)
-
Principle: The derivatized analyte is vaporized and separated on a capillary column. Purity is determined by the relative peak area detected by a Flame Ionization Detector (FID).
-
Instrumentation: Gas chromatograph with an FID detector.
-
Protocol:
-
Derivatization: To increase volatility, the hydroxyl group of the analyte must be derivatized. Accurately weigh ~1 mg of the sample into a vial and add a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent like pyridine. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.
-
Sample Preparation: Dilute the derivatized sample in a volatile solvent (e.g., hexane) to a final concentration of approximately 100 µg/mL.[14]
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C (Split mode, e.g., 50:1).
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min.
-
Detector Temperature: 310 °C (FID).
-
-
Data Analysis: Calculate purity using the area percent method from the resulting chromatogram.
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for qNMR and HPLC, highlighting the key steps in each process.
Caption: Workflow for purity assessment by quantitative NMR (qNMR).
Caption: Workflow for purity assessment by HPLC with UV detection.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Head-to-head comparison of synthesis efficiency for different Naphthol AS derivatives
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthesis Efficiency for Various Naphthol AS Derivatives
Naphthol AS derivatives are a critical class of compounds widely utilized as coupling agents in the synthesis of azo dyes and pigments, and as substrates in enzyme histochemistry. The efficiency of their synthesis is a key factor for researchers and professionals in drug development and materials science. This guide provides a comparative analysis of the synthesis efficiency of several common Naphthol AS derivatives, supported by experimental data and detailed protocols.
Comparative Synthesis Efficiency
The synthesis of Naphthol AS derivatives typically involves the condensation of 3-hydroxy-2-naphthoic acid with an appropriate aromatic amine. The efficiency of this reaction can vary significantly depending on the specific derivative, the reaction conditions, and the purification methods employed. Below is a summary of reported yields for the synthesis of various Naphthol AS derivatives and related compounds.
| Naphthol Derivative/Related Compound | Synthesis Method Highlights | Reported Yield (%) | Reference |
| Naphthol AS-IRG (Amidation Step) | Amidation of etheric acid sodium with 2,5-dimethoxy-4-chloroaniline. | 92% | [1] |
| Amidoalkyl Naphthol (Product B) | Condensation of 2-naphthol, vanillin, and benzamide in an oil bath. | 92.1% | [2] |
| Aminoalkyl Naphthol (Product A) | Condensation of 2-naphthol, vanillin, and p-nitroaniline in an oil bath. | 90.01% | [2] |
| Naphthoquinone-Naphthol Derivatives | Multi-step synthesis involving Vilsmeier-Haack and Baeyer-Villiger reactions. | 36% - 98% | [3] |
| 1-Amino-2-naphthol hydrochloride | Reduction of 1-(1-phenylazo)-2-naphthol. | 72.2% | [4] |
| Complex Steroidal Naphthol Derivative (Method B) | Reaction of 1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol and androsterone using boric acid as a catalyst. | 68% | [5] |
| Complex Steroidal Naphthol Derivative (Method A) | Three-component system of β-naphthol, benzaldehyde, and a steroid derivative. | 42% | [5] |
Note: Direct comparison of yields should be approached with caution due to variations in reaction scales, conditions, and purification techniques across different studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are representative experimental protocols for the synthesis of Naphthol AS derivatives.
General Synthesis of Naphthol AS Derivatives
The fundamental reaction for producing Naphthol AS derivatives is the amidation of 3-hydroxy-2-naphthoic acid with an aromatic amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using a coupling agent, followed by reaction with the amine.
A general procedure involves:
-
Activation of 3-hydroxy-2-naphthoic acid: The carboxylic acid is often treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent (e.g., toluene, xylene) to form the acid chloride.
-
Condensation with an aromatic amine: The resulting acid chloride is then reacted with the desired aromatic amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Isolation and purification: The crude Naphthol AS derivative is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
Synthesis of Phenyl-azo-β-naphthol (Azo Dye derived from a Naphthol)
This protocol details the synthesis of an azo dye, which involves the coupling of a diazonium salt with a naphthol, a reaction central to the application of Naphthol AS derivatives.
Materials:
-
Aniline: 5.0 g (4.9 ml, 0.054 mol)
-
Concentrated Hydrochloric Acid: 16 ml
-
Sodium Nitrite (NaNO₂): 4.0 g (0.058 mol)
-
2-Naphthol (β-naphthol): 7.8 g (0.054 mol)
-
10% Sodium Hydroxide (NaOH) solution: 45 ml
-
Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve 5.0 g of aniline in a mixture of 16 ml of concentrated HCl and 16 ml of water in a beaker.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 ml of water and cool this solution as well.
-
Slowly add the sodium nitrite solution to the cold aniline solution with constant stirring, maintaining the temperature below 5°C to form the benzene diazonium chloride solution.[6]
-
-
Preparation of Naphthol Solution:
-
Dissolve 7.8 g of 2-naphthol in 45 ml of 10% sodium hydroxide solution in a 250 ml beaker.
-
Cool this solution to 5°C in an ice bath, adding crushed ice directly to the solution to maintain the temperature.[6]
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the vigorously stirred naphthol solution. A red color will develop, and red crystals of 1-phenylazo-2-naphthol will precipitate.
-
After the addition is complete, let the mixture stand in the ice bath for 30 minutes with occasional stirring.[6]
-
-
Isolation and Purification:
-
Filter the product using a Buchner funnel with gentle suction.
-
Wash the crystals thoroughly with water and press them dry.
-
The expected yield of the deep red crystals is approximately 3 g. The product can be recrystallized from ethanol if the melting point is low.[6]
-
Experimental Workflow and Logical Relationships
The synthesis of Naphthol AS derivatives and their subsequent use in applications like azo dye formation follow a structured workflow. The diagram below illustrates the key stages from starting materials to the final product.
This guide provides a foundational comparison of the synthesis efficiency for various Naphthol AS derivatives. For specific applications, it is recommended that researchers consult the primary literature to optimize reaction conditions and achieve the desired product purity and yield.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Bioanalytical Method Validation for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of bioanalytical methods for the quantitative analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its metabolites in biological matrices. The principles and experimental protocols outlined herein are based on the International Council for Harmonisation (ICH) M10 guidelines and U.S. Food and Drug Administration (FDA) recommendations, ensuring regulatory compliance and data integrity.[1][2][3][4]
This compound is an aromatic amide, a class of compounds for which metabolic hydrolysis can be a significant pathway, potentially leading to the release of aromatic amines.[5][6][7] As this parent molecule is identified as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors, understanding its metabolic fate is crucial for drug development.[8]
This guide presents a comparative approach, outlining the validation of a primary analytical method (Method A: UPLC-MS/MS with solid-phase extraction) against an alternative method (Method B: HPLC-MS/MS with liquid-liquid extraction). The presented data is illustrative to guide researchers in their own method validation studies.
Data Presentation: A Comparative Analysis
The following tables summarize the key validation parameters and acceptance criteria as stipulated by regulatory guidelines.[9][10] Hypothetical performance data for two distinct bioanalytical methods are presented for comparison.
Table 1: Summary of Linearity and Sensitivity
| Parameter | Acceptance Criteria | Method A (UPLC-MS/MS) | Method B (HPLC-MS/MS) |
| Calibration Curve Range | - | 1 - 1000 ng/mL | 5 - 1500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 | 0.995 |
| LLOQ (Lower Limit of Quantification) | S/N ≥ 5; Accuracy ±20%; Precision ≤20% | 1 ng/mL | 5 ng/mL |
| ULOQ (Upper Limit of Quantification) | Accuracy ±15%; Precision ≤15% | 1000 ng/mL | 1500 ng/mL |
Table 2: Accuracy and Precision
| Analyte Concentration | Acceptance Criteria (Accuracy/Precision) | Method A (UPLC-MS/MS) | Method B (HPLC-MS/MS) |
| LLOQ | ±20% / ≤20% | +5.5% / 12.3% | -10.2% / 18.5% |
| Low QC (3x LLOQ) | ±15% / ≤15% | +3.2% / 8.1% | -7.8% / 13.2% |
| Mid QC | ±15% / ≤15% | +1.5% / 6.5% | -4.1% / 11.8% |
| High QC | ±15% / ≤15% | -2.8% / 4.9% | +6.3% / 9.7% |
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Method A (UPLC-MS/MS) | Method B (HPLC-MS/MS) |
| Matrix Factor (CV) | ≤ 15% | 8.9% | 14.2% |
| Recovery (Mean %) | Consistent, precise, and reproducible | 92.5% | 75.8% |
| Recovery (CV) | ≤ 15% | 6.7% | 12.5% |
Table 4: Stability
| Stability Test | Storage Conditions | Acceptance Criteria (% Bias) | Method A (UPLC-MS/MS) | Method B (HPLC-MS/MS) |
| Short-Term (Bench-Top) | 8 hours at Room Temperature | ± 15% | -4.5% | -9.8% |
| Long-Term | -80°C for 30 days | ± 15% | -7.2% | -13.1% |
| Freeze-Thaw (3 cycles) | -80°C to Room Temperature | ± 15% | -8.9% | -14.5% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are intended as a guide and should be adapted for specific laboratory conditions and equipment.
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its synthesized metabolite standards in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create calibration standards and quality control (QC) samples.
Sample Preparation
-
Method A (UPLC-MS/MS with Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add an internal standard.
-
Pre-treat the sample (e.g., with acid or buffer to adjust pH).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Method B (HPLC-MS/MS with Liquid-Liquid Extraction - LLE):
-
To 100 µL of plasma, add an internal standard.
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex to mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness and reconstitute in the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: Utilize a tandem mass spectrometer coupled with a UPLC or HPLC system.
-
Column: Select an appropriate column (e.g., C18) for the separation of the parent drug and its metabolites.
-
Mobile Phase: Develop a suitable gradient or isocratic mobile phase for optimal separation and peak shape.
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Monitor specific precursor-to-product ion transitions for the analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.
Validation Experiments
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interferences are present at the retention times of the analyte and internal standard.[11]
-
Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. The curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates on three different days.[11]
-
Recovery: Compare the analyte response from extracted samples to that of unextracted standards at three concentration levels (low, mid, and high).
-
Matrix Effect: Compare the analyte response in post-extraction spiked matrix samples to that of pure standard solutions to assess the ion suppression or enhancement.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and after multiple freeze-thaw cycles.
Mandatory Visualizations
The following diagrams illustrate key workflows and potential biological pathways relevant to the bioanalysis of this compound.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Potential Signaling Pathway Inhibition.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. worldwide.com [worldwide.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Safety Operating Guide
Personal protective equipment for handling n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
Essential Safety and Handling Guide for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
Chemical Identifier: this compound CAS Number: 137-52-0[1][2][3] Synonyms: 3-Hydroxy-2'-methoxy-2-naphthanilide, 2-Hydroxy-3-naphthoic Acid o-Anisidide, Azoic Coupling Component 20, Naphthol AS-OL[4]
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. Adherence to these guidelines is paramount for ensuring the safety of all personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following PPE is mandatory when handling this compound, which is a solid that can form dust.[4]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended when there is a potential for splashing or dust generation.[5] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling, consider more robust options and always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.[5] |
| Protective Clothing | A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5][6] | |
| Respiratory Protection | Particulate Respirator | In situations where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation.[5] Engineering controls, such as a fume hood, should be the primary method of exposure control.[7] |
Operational Plan: Safe Handling and Storage Protocols
Proper handling and storage procedures are critical for preventing accidental exposure and maintaining the chemical's integrity.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a potential for dust or aerosol generation, a chemical fume hood is mandatory.[4]
-
Avoid Dust Formation: As a solid, care must be taken to minimize the creation of dust.[4]
-
Ignition Sources: Keep the chemical away from open flames, sparks, and other potential sources of ignition.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling and before breaks.[5][6]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][5]
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Characterization: All waste containing this chemical is to be considered hazardous.
-
Containerization: Collect solid waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: Dispose of all waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.[4][6]
-
Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[4]
Emergency Procedures
First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[4]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]
-
Ingestion: Rinse the mouth with water. Seek medical attention if you feel unwell.[4]
Spill Response:
-
Use personal protective equipment, including respiratory protection.
-
Keep unnecessary personnel away from the spill area.
-
Sweep up the spilled solid material, taking care not to create dust, and place it into a sealed container for disposal.[4]
Experimental Workflow
Caption: A logical workflow for the safe handling and disposal of the chemical.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
